Methyl 2-chloro-5-methoxybenzoate
Description
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Properties
IUPAC Name |
methyl 2-chloro-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUBUSSEVOLEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657863 | |
| Record name | Methyl 2-chloro-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54810-63-8 | |
| Record name | Methyl 2-chloro-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-chloro-2-methoxybenzoate (CAS No: 33924-48-0)
Introduction
Methyl 5-chloro-2-methoxybenzoate is a halogenated and methoxylated aromatic ester that serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its chemical structure, featuring a chlorinated benzene ring substituted with both a methoxy and a methyl ester group, provides a versatile scaffold for further chemical modifications. The CAS number for this compound is 33924-48-0 .[1] It is important to note that while the user query referred to "Methyl 2-chloro-5-methoxybenzoate," the compound widely identified with this CAS number in chemical databases and literature is Methyl 5-chloro-2-methoxybenzoate. This guide will focus on the latter, providing in-depth technical information for researchers, scientists, and professionals in drug development.
This guide will cover the physicochemical properties, synthesis, reactivity, applications in drug discovery, and safety and handling of Methyl 5-chloro-2-methoxybenzoate, offering field-proven insights and detailed experimental protocols.
Physicochemical Properties and Molecular Structure
Methyl 5-chloro-2-methoxybenzoate is typically a white to light yellow crystalline powder or a clear, colorless to pale yellow liquid.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 33924-48-0 | [1] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| IUPAC Name | methyl 5-chloro-2-methoxybenzoate | [1] |
| Appearance | White to light yellow crystal powder or clear colorless to pale yellow liquid | [2] |
| Boiling Point | 235-240 °C (lit.) | |
| Melting Point | 150-152 °C | |
| Density | 1.259 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.5466 (lit.) | |
| Solubility | Information not widely available, likely soluble in organic solvents like acetone, methanol, and ethyl acetate. | |
| InChI Key | HPTHYBXMNNGQEF-UHFFFAOYSA-N | [3] |
| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)OC | [3] |
Below is a 2D representation of the molecular structure of Methyl 5-chloro-2-methoxybenzoate.
Caption: 2D structure of Methyl 5-chloro-2-methoxybenzoate.
Synthesis of Methyl 5-chloro-2-methoxybenzoate
A common and effective method for the synthesis of Methyl 5-chloro-2-methoxybenzoate is through the methylation of 5-chlorosalicylic acid. This process can be carried out under anhydrous conditions to directly yield the desired product.[4]
Reaction Scheme
Caption: Synthesis workflow for Methyl 5-chloro-2-methoxybenzoate.
Detailed Experimental Protocol
This protocol is based on a method described in a US patent.[4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chlorosalicylic acid (100 g), anhydrous potassium carbonate (315 g), and acetone (1 L).
-
Initial Reflux: Stir the mixture under reflux for 20 minutes.
-
Addition of Methylating Agent: Slowly add dimethyl sulfate (215 g) to the reaction mixture.
-
Reaction: Continue to stir and heat the mixture under reflux for 4 hours.
-
Work-up:
-
Cool the reaction mixture and filter off the solid inorganic salts.
-
Remove the acetone from the filtrate by rotary evaporation.
-
-
Purification: Purify the crude product by distillation under reduced pressure. The product, Methyl 5-chloro-2-methoxybenzoate, distills at 135-138 °C at 12 mm Hg pressure.[4]
Causality behind experimental choices:
-
Anhydrous Conditions: The use of anhydrous potassium carbonate and acetone is crucial to prevent the hydrolysis of the ester product and the dimethyl sulfate.
-
Potassium Carbonate as Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of 5-chlorosalicylic acid, making it a more nucleophilic species for the reaction with dimethyl sulfate. It also neutralizes the sulfuric acid byproduct of the reaction.
-
Dimethyl Sulfate as Methylating Agent: Dimethyl sulfate is a potent and efficient methylating agent for this transformation.
-
Reflux: Heating the reaction mixture to the boiling point of acetone ensures a sufficient reaction rate for the methylation to proceed to completion in a reasonable timeframe.
Reactivity and Mechanistic Insights
The reactivity of Methyl 5-chloro-2-methoxybenzoate is largely dictated by the electronic and steric effects of its substituents.
-
Ester Group: The methyl ester is susceptible to nucleophilic acyl substitution, such as hydrolysis to the corresponding carboxylic acid or aminolysis to form an amide. The rate of these reactions is influenced by the electronic nature of the aromatic ring.
-
Chloro Group: The chlorine atom is a deactivating, ortho, para-directing group for electrophilic aromatic substitution due to its electron-withdrawing inductive effect and electron-donating resonance effect. However, nucleophilic aromatic substitution of the chlorine is generally difficult unless activated by strong electron-withdrawing groups.
-
Methoxy Group: The methoxy group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution due to its strong electron-donating resonance effect. Steric hindrance from the ortho-methoxy group can influence the approach of nucleophiles to the ester carbonyl and the approach of electrophiles to the adjacent ring positions.[5][6]
In reactions such as the aminolysis with phenethylamine to form N-phenethyl-5-chloro-2-methoxybenzamide, the primary site of reaction is the ester carbonyl group.[4] The electron-withdrawing nature of the chloro group and the electron-donating nature of the methoxy group have opposing effects on the electrophilicity of the carbonyl carbon. However, the direct reaction at the ester is the most facile pathway under the described conditions.
Applications in Drug Discovery and Development
Methyl 5-chloro-2-methoxybenzoate is a valuable intermediate in the synthesis of pharmacologically active compounds.
Synthesis of a Sulfonamide Derivative
A notable application is in the synthesis of p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.[4] In this multi-step process, Methyl 5-chloro-2-methoxybenzoate is first converted to N-phenethyl-5-chloro-2-methoxybenzamide via aminolysis. This intermediate then undergoes chlorosulfonation and subsequent aminolysis to yield the final sulfonamide product.
Precursor for Serotonin 5-HT4 Receptor Ligands
Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid, which can be synthesized from Methyl 5-chloro-2-methoxybenzoate via nitration and subsequent reduction, have been investigated as potent agonists and antagonists for the serotonin 5-HT4 receptor.[2][7] These receptors are involved in various physiological processes, and their modulation is a therapeutic strategy for gastrointestinal disorders and cognitive impairment. The synthesis of these ligands often involves the esterification of the benzoic acid with various substituted alcohols.[2]
The general workflow for the utilization of Methyl 5-chloro-2-methoxybenzoate in the synthesis of a 5-HT4 receptor ligand is depicted below.
Caption: Synthetic pathway to 5-HT4 receptor ligands.
Safety and Handling
Methyl 5-chloro-2-methoxybenzoate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed.[8]
GHS Hazard Information
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
| Harmful if swallowed | H302 |
Precautionary Measures
-
Handling: Handle in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[8] Safety glasses with side-shields conforming to EN166 are recommended.
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Store locked up.[8]
-
In case of exposure:
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical help.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]
-
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy protons, and the methyl ester protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically 6.8-7.8 ppm). The two methoxy groups will appear as singlets, likely between 3.8 and 4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the two methoxy groups. The carbonyl carbon is expected in the range of 165-170 ppm. The aromatic carbons will appear between 110 and 160 ppm. The methoxy carbons will be in the upfield region, typically around 50-60 ppm.
Conclusion
Methyl 5-chloro-2-methoxybenzoate is a synthetically valuable intermediate with demonstrated utility in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with its versatile reactivity, makes it an attractive building block for accessing a range of complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in the research and development of new chemical entities.
References
- 1. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 1H NMR [m.chemicalbook.com]
- 4. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 5. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT4 receptor ligands: applications and new prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to Methyl 2-chloro-5-methoxybenzoate
Introduction: Navigating Isomeric Specificity in Chemical Synthesis
Methyl 2-chloro-5-methoxybenzoate (CAS 54810-63-8) is a substituted aromatic ester with potential applications as a building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility is defined by the specific arrangement of its functional groups—a chloro, a methoxy, and a methyl ester—on the benzene ring. These groups provide distinct electronic and steric properties that can be exploited for targeted chemical transformations.
A critical point of clarification for any researcher is the distinction between this molecule and its more frequently documented isomer, Methyl 5-chloro-2-methoxybenzoate (CAS 33924-48-0). The positional difference of the chloro and methoxy groups profoundly impacts the molecule's reactivity, spectroscopic signature, and physical properties. This guide focuses exclusively on the 2-chloro-5-methoxy isomer, while noting the significant lack of comprehensive, publicly available experimental data for this compound. This scarcity itself is a key finding, underscoring the need for foundational research to fully characterize this potentially valuable chemical intermediate.
Molecular Structure and Identification
The fundamental identity of a chemical compound lies in its structure. The arrangement of atoms and bonds in this compound dictates its chemical behavior.
Caption: Chemical structure of this compound.
Chemical Identifiers
Precise identification is crucial for sourcing, regulatory compliance, and literature searches. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 54810-63-8 | United States Biological[1] |
| Molecular Formula | C₉H₉ClO₃ | PubChem[2] |
| Molecular Weight | 200.62 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| InChI | InChI=1S/C9H9ClO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3 | PubChem[2] |
| InChIKey | OXUBUSSEVOLEPD-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | COC1=CC(=C(C=C1)Cl)C(=O)OC | PubChem[2] |
Physicochemical Properties
A comprehensive understanding of a compound's physical properties is essential for designing experiments, developing formulations, and ensuring safe handling. For this compound, there is a notable absence of experimentally determined physical data in peer-reviewed literature. The information available is primarily from chemical suppliers and computational models.
Known and Computed Properties
| Property | Value | Data Type | Source |
| Appearance | White powder / Liquid | Experimental (Supplier Data) | Zhejiang Jiuzhou Chem[3], CymitQuimica[4] |
| Purity | ≥97% to ≥99% | Experimental (Supplier Data) | Capot Chemical[5], Zhejiang Jiuzhou Chem[3] |
| XLogP3 | 3.4 | Computed | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | Computed | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | Computed | PubChem[2] |
| Rotatable Bond Count | 3 | Computed | PubChem[2] |
| Topological Polar Surface Area | 35.5 Ų | Computed | PubChem[2] |
| Storage Temperature | Room Temperature or -20°C | Supplier Recommendation | United States Biological[1] |
Expert Commentary: The conflicting reports on the physical state ("white powder" vs. "liquid") suggest the compound may be a low-melting-point solid. The lack of definitive melting and boiling point data is a significant gap. Researchers should purify and characterize the material upon receipt to confirm its physical state and purity. The computed XLogP value of 3.4 suggests moderate lipophilicity, indicating good solubility in organic solvents but low solubility in aqueous media.
Synthesis and Reactivity
Postulated Synthetic Workflow
A plausible route to this molecule would involve the esterification of the corresponding carboxylic acid, 2-chloro-5-methoxybenzoic acid. This precursor could potentially be synthesized via electrophilic chlorination of 3-methoxybenzoic acid, where the methoxy group directs ortho- and para- to itself.
Caption: A conceptual workflow for the synthesis of the target compound.
Trustworthiness Self-Validation: This proposed pathway is based on fundamental and widely validated reactions in organic chemistry. The initial chlorination step's regioselectivity would be a critical factor to control, as chlorination could also occur at the 4- and 6-positions. The subsequent esterification (e.g., Fischer esterification) is a standard and high-yielding transformation. Validation of this protocol would require experimental execution, including reaction optimization and rigorous characterization of intermediates and the final product.
Anticipated Reactivity
The reactivity of this compound is governed by its functional groups:
-
Aromatic Ring: The ring is activated by the electron-donating methoxy group and deactivated by the electron-withdrawing chloro and ester groups. It can undergo further electrophilic aromatic substitution, though the directing effects would be complex.
-
Ester Group: The methyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or converted to amides by reacting with amines.
-
Chloro Group: The aryl chloride is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or with specific catalysts (e.g., Buchwald-Hartwig or Ullmann coupling), which could replace the chlorine with nitrogen, oxygen, or carbon nucleophiles.
Spectroscopic Analysis: A Data Deficit
Spectroscopic characterization is non-negotiable for confirming the identity and purity of a chemical compound. As of this writing, there are no publicly available experimental spectra (NMR, IR, MS) for this compound.
Expert Commentary: This data gap is a major hurdle for any researcher wishing to use this compound. It is imperative that users perform their own comprehensive spectroscopic analysis. The expected signals can be predicted, but not substituted for empirical data. For instance, in ¹H NMR, one would expect three distinct aromatic proton signals, a singlet for the methoxy group protons, and a singlet for the methyl ester protons.
Safety and Handling
No specific, verified Safety Data Sheet (SDS) for this compound (CAS 54810-63-8) is publicly available. Therefore, it must be handled with the high degree of caution appropriate for a compound with unknown toxicological properties.
General Laboratory Safety Protocol
Given the lack of specific data, the following protocol should be considered a mandatory minimum:
-
Engineering Controls: Handle the compound only in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Supplier recommendations include storage at room temperature or -20°C.[1]
Causality Behind Experimental Choices: Without empirical toxicity data, we must infer potential hazards from the compound's structure. Substituted aromatic compounds can be irritants or sensitizers. The presence of a halogenated benzene ring warrants caution regarding potential long-term toxicity. Therefore, minimizing all routes of exposure (inhalation, dermal, ingestion) is the only scientifically sound approach. For preliminary hazard assessment, one might consult the SDS for the isomer, Methyl 5-chloro-2-methoxybenzoate, which is listed as a skin, eye, and respiratory irritant, but it must be stressed that this data is not directly applicable and should be used for guidance only.
Applications and Future Research
While specific applications in drug development are not yet documented, the structural motifs within this compound are common in medicinal chemistry. The substituted anisole core is a frequent scaffold in biologically active molecules.
Potential Research Directions:
-
Fragment-Based Screening: The compound could be used in fragment-based drug discovery programs targeting various enzymes or receptors.
-
Intermediate for Lead Optimization: The three functional groups offer handles for chemical modification, making it a potential intermediate for building a library of analogues during a lead optimization campaign.
-
Materials Science: Substituted benzoates are sometimes used in the development of polymers or liquid crystals.
The immediate and most pressing need is for foundational research to fully characterize the physicochemical, spectroscopic, and toxicological properties of this compound. Publication of this data would be a valuable contribution to the chemical science community and unlock its potential for broader application.
References
- 1. usbio.net [usbio.net]
- 2. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 3. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. METHYL 5-CHLORO-2-METHOXYBENZOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-chloro-2-methoxybenzoate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of Methyl 5-chloro-2-methoxybenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies with mechanistic insights, spectral characterization, and significant applications, particularly its role in the synthesis of antipsychotic agents.
Compound Identification and Nomenclature
The compound, often referred to in literature and commercial settings by various names, possesses a single, unambiguous identity under the systematic naming conventions of the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name
The correct IUPAC name for this compound is methyl 5-chloro-2-methoxybenzoate [1][2].
Synonyms and Common Identifiers
In laboratory and industrial contexts, a variety of synonyms are employed. Awareness of these is crucial for effective literature and database searches. Common synonyms include:
-
2-Methoxy-5-chlorobenzoic acid methyl ester[4]
| Identifier | Value |
| CAS Number | 33924-48-0[1] |
| Molecular Formula | C₉H₉ClO₃[1] |
| Molecular Weight | 200.62 g/mol [1] |
| InChI Key | HPTHYBXMNNGQEF-UHFFFAOYSA-N[1] |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C(=O)OC[1] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties is fundamental for handling, reaction monitoring, and quality control.
Physical Properties
This compound is typically a white to light yellow crystalline powder under standard conditions[5].
| Property | Value | Source |
| Melting Point | 150-152 °C | --INVALID-LINK--[5] |
| Boiling Point | 235-240 °C (lit.) | --INVALID-LINK--[6] |
| Density | 1.259 g/mL at 25 °C (lit.) | --INVALID-LINK--[6] |
| Refractive Index (n20/D) | 1.5466 (lit.) | --INVALID-LINK--[6] |
Spectroscopic Data
Spectroscopic data is indispensable for the unambiguous identification and purity assessment of methyl 5-chloro-2-methoxybenzoate.
| Technique | Key Data Points |
| ¹H NMR | Data available, refer to spectral databases.[7] |
| ¹³C NMR | Data available, refer to spectral databases.[2] |
| Mass Spectrometry (GC-MS) | Top peaks at m/z 169, 171, 111.[2] |
| Infrared (IR) Spectroscopy | FTIR spectra available from various sources.[2] |
Synthesis and Mechanistic Considerations
The primary industrial synthesis of methyl 5-chloro-2-methoxybenzoate starts from 5-chlorosalicylic acid. The process involves a tandem esterification and etherification.
Synthetic Pathway Overview
The most common synthesis route involves the simultaneous methylation of both the carboxylic acid and the phenolic hydroxyl group of 5-chlorosalicylic acid.
Caption: Synthetic route to Methyl 5-chloro-2-methoxybenzoate.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis.
Step 1: Preparation of Methyl 5-Chloro-2-methoxybenzoate [8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chlorosalicylic acid (e.g., 20.0 g, 0.116 mol), anhydrous potassium carbonate (e.g., 40.3 g, 0.290 mol), and acetone (e.g., 300 mL).[8]
-
Reagent Addition: Slowly add dimethyl sulfate (e.g., 36.5 g, 0.290 mol) to the stirred mixture.[8]
-
Reaction Conditions: Heat the mixture to reflux and maintain for approximately 18 hours.[8]
-
Work-up: After cooling, the solid (potassium salts) is filtered off. The acetone is removed from the filtrate by rotary evaporation.
-
Purification: The crude product is then purified by distillation under reduced pressure to yield methyl 5-chloro-2-methoxybenzoate.[9]
Mechanistic Insights and Rationale
-
Choice of Base (K₂CO₃): Potassium carbonate is a sufficiently strong base to deprotonate both the carboxylic acid and the more acidic phenolic hydroxyl group of the starting material. This generates the corresponding carboxylate and phenoxide anions, which are potent nucleophiles.
-
Methylating Agent (Dimethyl Sulfate): Dimethyl sulfate is a powerful and efficient methylating agent. The reaction proceeds via two key nucleophilic substitution (Sₙ2) reactions.
-
Reaction Mechanism (Williamson Ether Synthesis): The formation of the methoxy group is a classic example of the Williamson ether synthesis [3][10][11]. The phenoxide ion, generated by the base, acts as a nucleophile and attacks one of the methyl groups of dimethyl sulfate in an Sₙ2 fashion, displacing a sulfate leaving group. Simultaneously, the carboxylate is also methylated to form the methyl ester.
Caption: Mechanism of Methoxy Group Formation.
Applications in Drug Development
Methyl 5-chloro-2-methoxybenzoate is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex molecules.
Key Intermediate in Amisulpride Synthesis
Its most notable application is as a key intermediate in the production of Amisulpride , an antipsychotic medication used to treat schizophrenia[12][13]. The structural backbone of methyl 5-chloro-2-methoxybenzoate is modified through a series of reactions to build the final Amisulpride molecule.
Precursor for Other Pharmaceutical Scaffolds
It is also utilized in the synthesis of other pharmacologically relevant compounds. For example, it is a reactant in the preparation of p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide derivatives[9]. The ester group can be readily converted to an amide via aminolysis, and the aromatic ring can undergo further functionalization, making it a versatile starting material.
Caption: Role as a key intermediate in API synthesis.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling methyl 5-chloro-2-methoxybenzoate.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[1][14]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][15]
-
Spill Management: In case of a spill, avoid creating dust. Sweep up the material and place it in a suitable, closed container for disposal.[1]
Storage
-
Keep the container tightly closed to prevent moisture absorption.[1]
-
Store away from strong oxidizing agents.[14]
Conclusion
Methyl 5-chloro-2-methoxybenzoate is a chemical intermediate of significant industrial importance, underpinned by its critical role in the synthesis of pharmaceuticals like Amisulpride. A comprehensive understanding of its synthesis, including the mechanistic principles of the Williamson ether synthesis, its physicochemical properties, and its safe handling, is essential for its effective and responsible use in research and development and commercial manufacturing.
References
- 1. capotchem.cn [capotchem.cn]
- 2. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Methyl 5-chloro-2-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 5. indiamart.com [indiamart.com]
- 6. 5-氯-2-甲氧基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 1H NMR [m.chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Williamson_ether_synthesis [chemeurope.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. fishersci.com [fishersci.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to Methyl 2-chloro-5-methoxybenzoate
Introduction: Navigating Isomeric Specificity
In the landscape of synthetic chemistry, precision is paramount. Substituted benzoates are foundational scaffolds in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This guide focuses on a specific, yet less-documented isomer: Methyl 2-chloro-5-methoxybenzoate . It is critical to distinguish this compound from its more commercially prevalent isomer, Methyl 5-chloro-2-methoxybenzoate. The distinct placement of the chloro and methoxy groups on the benzene ring dictates unique electronic and steric properties, profoundly influencing its reactivity and suitability as a synthetic precursor. This guide will provide a comprehensive overview of the known properties, synthesis, and potential applications of this compound, while also addressing the current scarcity of in-depth experimental data, thereby highlighting opportunities for novel research.
Core Molecular Data and Physicochemical Properties
The fundamental identity of this compound is established by its molecular formula, weight, and CAS number. These identifiers are crucial for accurate sourcing and regulatory compliance.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 54810-63-8 | [1] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Canonical SMILES | COC1=CC(=C(C=C1)Cl)C(=O)OC | [1] |
| InChI Key | OXUBUSSEVOLEPD-UHFFFAOYSA-N | [1] |
While extensive, experimentally verified physicochemical data for the ester is limited, properties can be inferred from its precursor, 2-chloro-5-methoxybenzoic acid, and computational models. The precursor acid is a white to off-white crystalline solid with sparse solubility in water (1.1 g/L at 25°C) but better solubility in polar organic solvents.[2] Similar characteristics are expected for the methyl ester, likely presenting as a solid or high-boiling point liquid at room temperature.
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that hinges on the controlled functionalization of the aromatic ring. The primary route involves the synthesis of its precursor, 2-chloro-5-methoxybenzoic acid, followed by esterification.
Part 1: Synthesis of 2-chloro-5-methoxybenzoic acid
The key challenge lies in achieving the correct 2,5-substitution pattern for the chloro and methoxy groups. The methoxy group is an ortho-, para-director, meaning it activates the positions adjacent (ortho) and opposite (para) to it for electrophilic substitution. The carboxylic acid group is a meta-director.
A common synthetic strategy involves the electrophilic chlorination of a methoxy-substituted benzoic acid precursor.[2] For instance, chlorination of 5-methoxybenzoic acid can be employed. The directing effects of the methoxy group would favor chlorination at the ortho position (position 2), yielding the desired precursor.
Exemplary Protocol: Chlorination of a Methoxybenzoic Acid Precursor
-
Reactant Preparation : Dissolve the methoxy-substituted benzoic acid precursor in a suitable anhydrous solvent.
-
Catalyst Introduction : Introduce a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), to polarize the chlorinating agent.
-
Chlorination : Slowly introduce the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) while maintaining controlled temperature conditions (typically 0–25 °C) to manage reaction exothermicity and selectivity.[2]
-
Reaction Monitoring : Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Quench the reaction, typically with water or a reducing agent solution, and perform an extraction to separate the product into an organic layer.
-
Purification : Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The crude product is then purified, commonly by recrystallization from a solvent system like aqueous ethanol or ethyl acetate, to yield pure 2-chloro-5-methoxybenzoic acid.[2]
Part 2: Esterification to this compound
Once the precursor acid is obtained and purified, the final step is a standard esterification reaction. Fischer esterification is a classic and reliable method for this transformation.
Protocol: Fischer Esterification
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-methoxybenzoic acid in an excess of methanol, which acts as both the solvent and the reactant.
-
Catalysis : Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.
-
Reflux : Heat the mixture to reflux and maintain for several hours. The reaction is an equilibrium, and using excess methanol helps drive it towards the product side.
-
Neutralization and Extraction : After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution). Extract the methyl ester product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification : Wash the organic extract with water and brine, dry it over an anhydrous salt, and concentrate it under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography or distillation if necessary.
Caption: Synthetic workflow for this compound.
Applications and Research Significance
The primary value of this compound lies in its role as a specialized chemical building block. While its direct applications are not widely reported, its structure is of significant interest to medicinal and materials chemists. The specific 2-chloro-5-methoxy substitution pattern can be a key fragment in the design of novel bioactive molecules.
-
Pharmaceutical Synthesis : This compound serves as a precursor for creating more complex molecules where this specific aromatic substitution is required for biological activity. Halogenated and methoxy-substituted aromatic rings are common motifs in drug candidates, influencing properties like metabolic stability, lipophilicity, and receptor binding affinity.
-
Agrochemical Development : Similar to its role in pharmaceuticals, it can be used to synthesize novel pesticides or herbicides. The chlorine and methoxy groups can contribute to the molecule's efficacy and environmental persistence.
-
Organic Materials : It can be incorporated into the synthesis of functional polymers or dyes, where the electronic properties imparted by the substituents can be tuned for specific applications.[2]
The relative scarcity of this isomer compared to Methyl 5-chloro-2-methoxybenzoate suggests that it is employed in highly specific, multi-step syntheses where the precise orientation of functional groups is non-negotiable for achieving the target molecule's desired properties.
Spectroscopic and Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR would be expected to show distinct signals for the two methyl groups (one from the ester and one from the ether) and characteristic splitting patterns for the three protons on the aromatic ring.
-
¹³C NMR would show nine unique carbon signals, including those for the carbonyl group, the two methyl groups, and the six aromatic carbons.
-
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy : The IR spectrum would feature a strong absorption band for the carbonyl (C=O) stretch of the ester group (typically around 1720-1740 cm⁻¹) and C-O stretching bands for the ester and ether linkages.
Researchers synthesizing this compound would need to perform these analyses to confirm its identity and purity unequivocally.
Conclusion
This compound is a specialized chemical intermediate whose utility is defined by its precise isomeric structure. While not as common as its 5-chloro-2-methoxy counterpart, it represents a valuable building block for synthetic chemists targeting molecules with a specific substitution pattern. The synthesis, though requiring careful control of regioselectivity, follows established organic chemistry principles. The limited availability of extensive public data on this compound underscores a potential area for further research, including the full characterization of its properties and the exploration of its use in developing novel, high-value chemical entities for the pharmaceutical and agrochemical industries.
References
An In-depth Technical Guide to the Safe Handling of Methyl 2-chloro-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
Methyl 2-chloro-5-methoxybenzoate is a chlorinated aromatic ester with the molecular formula C₉H₉ClO₃.[1][2] It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its specific isomeric structure, with the chloro group at the 2-position and the methoxy group at the 5-position of the benzoate ring, dictates its reactivity and, consequently, its toxicological and safety profile. It is imperative to distinguish this compound from its isomers, such as Methyl 5-chloro-2-methoxybenzoate, as they possess different safety characteristics.
This guide will provide a detailed examination of the known hazards associated with this compound and offer a framework for its safe handling and use in a research and development setting.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity, skin and eye irritation, and potential for respiratory irritation.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Hazard Pictograms:
The "Exclamation Mark" pictogram indicates that the substance may cause irritation (skin and eye), is an acute toxicant (oral, dermal, or inhalation), a skin sensitizer, or may have narcotic effects.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 54810-63-8 | [1][3] |
| Molecular Formula | C₉H₉ClO₃ | [1][3] |
| Molecular Weight | 200.62 g/mol | [1][2][3] |
| Appearance | White powder | |
| Purity | ≥99% | |
| Storage Temperature | -20°C | [1] |
Safe Handling and Storage Protocols
The following protocols are designed to minimize exposure and ensure the safe handling and storage of this compound in a laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense against exposure is the use of appropriate engineering controls and personal protective equipment.
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Skin Protection: A lab coat and disposable nitrile gloves should be worn at all times. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Respiratory Protection: For situations where a fume hood is not available or for large-scale handling, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a designated waste container for contaminated materials.
-
Weighing: To minimize the generation of airborne dust, weigh the solid compound carefully within the fume hood. Use a draft shield if necessary.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the process is conducted under constant stirring in a closed or semi-closed system if possible.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water.
Storage
This compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C.[1]
Risk Assessment and Management Workflow
A systematic approach to risk assessment is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps for managing the risks associated with handling this compound.
Figure 1. A flowchart illustrating the key stages of risk assessment and management for handling this compound.
First-Aid and Emergency Procedures
In the event of exposure or an accident, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.
-
Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, cordon off the area and contact environmental health and safety personnel.
Toxicological and Reactivity Data
Toxicological Information
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: The compound is expected to be stable under normal laboratory conditions.
-
Conditions to Avoid: Avoid the generation of dust.
-
Incompatible Materials: No specific incompatibility data is available, but it is prudent to avoid strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.
Disposal Considerations
Disposal of this compound and any contaminated materials must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a valuable chemical intermediate that requires careful and informed handling due to its associated hazards. By adhering to the safety protocols outlined in this guide, including the consistent use of engineering controls and personal protective equipment, researchers and scientists can mitigate the risks and ensure a safe working environment. A proactive approach to safety, grounded in a thorough understanding of the compound's properties, is paramount in the pursuit of scientific advancement.
References
An In-Depth Technical Guide to the Synthesis of Methyl 2-chloro-5-methoxybenzoate from 5-chlorosalicylic acid
This guide provides a comprehensive overview of the synthesis of methyl 2-chloro-5-methoxybenzoate, a key intermediate in the pharmaceutical industry. The synthesis route starting from 5-chlorosalicylic acid will be detailed, emphasizing the underlying chemical principles, procedural nuances, and analytical validation required for successful and reproducible outcomes. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood synthetic protocol.
Introduction: Significance and Synthetic Strategy
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a chlorinated and methoxylated benzene ring with a methyl ester, provides a versatile scaffold for further chemical modifications. A common and practical starting material for its synthesis is 5-chlorosalicylic acid, a readily available derivative of salicylic acid.[1]
The synthetic transformation from 5-chlorosalicylic acid to this compound involves two primary chemical modifications: the methylation of the phenolic hydroxyl group and the esterification of the carboxylic acid group. The order and methodology of these steps can be varied, leading to different synthetic strategies. However, a prevalent and efficient approach involves the simultaneous methylation of both the hydroxyl and carboxylic acid groups. This guide will focus on a detailed protocol for this direct methylation approach.
Reaction Mechanism and Scientific Rationale
The core of this synthesis is a nucleophilic substitution reaction, specifically a Williamson ether synthesis for the hydroxyl group and a Fischer-Speier esterification for the carboxylic acid group, although in this detailed protocol, both transformations are achieved concurrently using a methylating agent.
Diagram of the Overall Reaction:
Caption: Overall synthetic scheme.
The reaction proceeds as follows:
-
Deprotonation: Potassium carbonate (K₂CO₃), a moderately strong base, deprotonates both the phenolic hydroxyl group and the carboxylic acid group of 5-chlorosalicylic acid. This generates the corresponding phenoxide and carboxylate anions, which are potent nucleophiles. The choice of a base is critical; a strong base could lead to unwanted side reactions.
-
Nucleophilic Attack: The nucleophilic phenoxide and carboxylate ions then attack the electrophilic methyl group of the methylating agent, dimethyl sulfate ((CH₃)₂SO₄). This results in the formation of the methyl ether and the methyl ester, respectively, through an Sₙ2 mechanism.
-
Solvent and Temperature: Acetone is a common solvent for this reaction as it is polar aprotic, effectively dissolving the reactants while not interfering with the nucleophilic substitution. The reaction is typically heated to reflux to increase the reaction rate.[2]
Experimental Protocol: A Validated Methodology
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purpose |
| 5-chlorosalicylic acid | C₇H₅ClO₃ | 172.57 | 20.0 g (0.116 mol) | Starting Material |
| Potassium Carbonate | K₂CO₃ | 138.21 | 40.3 g (0.290 mol) | Base |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 36.5 g (0.290 mol) | Methylating Agent |
| Acetone | C₃H₆O | 58.08 | 300 mL | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extraction Solvent |
| 5% Sodium Hydroxide | NaOH | 40.00 | As needed | Washing Solution |
Safety Precautions:
-
Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Acetone and diethyl ether are highly flammable. Avoid open flames and sparks.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chlorosalicylic acid (20.0 g), potassium carbonate (40.3 g), and acetone (300 mL).
-
Addition of Methylating Agent: While stirring the mixture, slowly add dimethyl sulfate (36.5 g) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After cooling the reaction mixture to room temperature, filter off the solid potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in diethyl ether.
-
Wash the ether solution with 5% aqueous sodium hydroxide to remove any unreacted starting material, followed by a wash with water.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Remove the diethyl ether by rotary evaporation to yield the crude product.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.[3]
-
Workflow Diagram:
Caption: Experimental workflow for synthesis.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation | Peaks corresponding to the aromatic protons, the methoxy group protons, and the methyl ester protons with appropriate chemical shifts and splitting patterns. |
| ¹³C NMR | Structural confirmation | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight of the product. |
| Infrared (IR) Spectroscopy | Functional group analysis | Characteristic absorption bands for the ester carbonyl group and the aromatic C-O stretch. |
| Melting Point/Boiling Point | Purity assessment | A sharp melting point or a narrow boiling range consistent with literature values.[3] |
Discussion and Field-Proven Insights
The choice of dimethyl sulfate as the methylating agent is based on its high reactivity and efficiency in methylating both hydroxyl and carboxylic acid groups.[2] However, due to its toxicity, alternative, less hazardous methylating agents such as methyl iodide can be considered, although this may require adjustments to the reaction conditions.
The use of potassium carbonate as a base is a cost-effective and efficient choice. Stronger bases like sodium hydride could also be used but may lead to a higher propensity for side reactions. The reaction time of 18 hours is a general guideline and should be optimized by monitoring the reaction progress using TLC.
Purification by vacuum distillation is crucial to obtain a high-purity product, which is often a requirement for subsequent steps in a drug development pipeline.[3]
Conclusion
The synthesis of this compound from 5-chlorosalicylic acid via direct methylation is a robust and scalable method. By understanding the underlying chemical principles and adhering to a well-defined experimental protocol, researchers can reliably produce this important pharmaceutical intermediate. The analytical techniques outlined are essential for ensuring the quality and purity of the final product, which is paramount in the field of drug development.
References
An In-Depth Technical Guide to Methyl 2-chloro-5-methoxybenzoate: Physical Properties and Storage Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of a Niche Reagent
Methyl 2-chloro-5-methoxybenzoate (CAS No. 54810-63-8) is a substituted aromatic ester that serves as a valuable building block in synthetic organic chemistry.[1] Its utility in the synthesis of more complex molecules makes it a compound of interest for researchers in pharmaceutical and materials science. However, the efficacy and safety of its application are intrinsically linked to its purity and stability, which are, in turn, dictated by its physical characteristics and the conditions under which it is stored.
This guide provides a detailed overview of the known physical appearance and the recommended storage conditions for this compound. It is important to note that while comprehensive experimental data for this specific isomer is not widely published, this document synthesizes available information from chemical suppliers and computational predictions to offer a robust set of guidelines. Professionals handling this compound are strongly advised to consult the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate and lot-specific information.
Part 1: Physical Appearance and Characteristics
The physical state and appearance of a chemical reagent are primary indicators of its identity and purity. Deviations from the expected form or color can suggest contamination or degradation.
General Description
Based on available data, this compound is typically supplied as a solid.[2] The color is not consistently reported, which may suggest that its appearance can vary depending on the purity and the manufacturing process. As with many organic compounds, a white or off-white color is generally indicative of higher purity.
Data Summary Table
The following table summarizes the key physical and chemical properties of this compound. It is critical to recognize that much of this data is computationally predicted and should be used as a guideline rather than a substitute for experimentally verified specifications from a supplier.[1]
| Property | Value | Source |
| CAS Number | 54810-63-8 | [1][2] |
| Molecular Formula | C₉H₉ClO₃ | [1][2] |
| Molecular Weight | 200.62 g/mol | [1][2] |
| Physical Form | Solid (Typical) | [2] |
| Purity | ≥ 98% (Typical, by GC) | [3] |
| Computed Boiling Point | Not Available | |
| Computed Melting Point | Not Available | |
| Computed Density | Not Available |
Part 2: Storage and Handling Protocols for Optimal Stability
The long-term stability of this compound is paramount for ensuring the reliability and reproducibility of experimental results. Improper storage can lead to degradation, introducing impurities that can complicate synthetic pathways and analytical interpretations.
Core Principles of Storage
The fundamental goal of a storage protocol is to mitigate the impact of environmental factors that can promote chemical degradation. For a substituted benzoate ester like this compound, the primary concerns are hydrolysis of the ester and other potential reactions catalyzed by moisture, light, or incompatible substances.
Recommended Storage Conditions
-
Temperature: Some suppliers recommend storing the compound at -20°C for long-term preservation.[4] For routine use, storage in a cool, dry place away from direct heat is advisable.
-
Atmosphere: To prevent hydrolysis of the ester functional group, the compound should be stored under a dry, inert atmosphere (e.g., nitrogen or argon). The container must be tightly sealed to prevent the ingress of moisture.
-
Light: As a general precaution for organic compounds, especially those with aromatic rings, storage in an amber or opaque container is recommended to protect against potential photodegradation.
-
Incompatible Materials: Avoid storage near strong oxidizing agents, strong bases, and strong acids, which could react with the ester or other parts of the molecule.[5]
Handling Procedures
When handling this compound, adherence to standard laboratory safety protocols is essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Dispensing: When weighing and dispensing the solid, minimize the creation of dust. For maximum product recovery, especially when handling small quantities, it is good practice to centrifuge the vial before opening.[4]
-
Container Sealing: After use, ensure the container is securely sealed and, if possible, flushed with an inert gas before returning it to storage.
Visual Workflow for Storage and Handling
The following diagram illustrates the logical flow for the proper receipt, handling, and storage of this compound to maintain its integrity.
Caption: Logical workflow for the safe handling and storage of this compound.
Conclusion: A Foundation of Quality for Reliable Research
References
An In-depth Technical Guide to the Solubility of Methyl 2-chloro-5-methoxybenzoate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of methyl 2-chloro-5-methoxybenzoate in a range of organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the solution behavior of this compound. Recognizing the limited availability of direct solubility data in the public domain, this guide emphasizes a foundational approach, integrating physicochemical characterization with theoretical solubility models and detailed experimental protocols.
Introduction: The Significance of Solubility in Scientific Research
The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that governs its behavior in various stages of research and development, including synthesis, purification, formulation, and bioavailability.[1][2] An in-depth understanding of a compound's solubility profile in different organic solvents is paramount for process optimization, crystallization, and the development of stable and effective formulations.[1][2]
This compound is a substituted benzoic acid derivative that serves as a valuable building block in organic synthesis. Its solubility characteristics dictate the choice of reaction media, purification methods such as recrystallization, and its handling in various laboratory procedures. This guide will provide a systematic approach to evaluating its solubility.
Physicochemical Characterization of this compound
A thorough understanding of the molecular properties of this compound is the cornerstone for predicting its solubility. Key physicochemical parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H9ClO3 | [3][4][5][6][7] |
| Molecular Weight | 200.62 g/mol | [3][6][7] |
| IUPAC Name | methyl 5-chloro-2-methoxybenzoate | [5][7] |
| CAS Number | 33924-48-0 | [5] |
| Appearance | Clear colorless to pale yellow liquid or solid | [4][5] |
| Boiling Point | 235-240 °C | [8] |
| Density | 1.259 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.5466 | [8] |
| XLogP3 | 3.4 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Topological Polar Surface Area | 35.5 Ų | [3] |
The molecular structure features a benzene ring substituted with a chloro group, a methoxy group, and a methyl ester group. The presence of the ester and methoxy groups provides hydrogen bond acceptor sites, contributing to its potential for interaction with protic solvents. The chloro group and the aromatic ring contribute to its nonpolar character. The XLogP3 value of 3.4 suggests a preference for lipophilic environments over aqueous media.
Theoretical Frameworks for Solubility Prediction
While experimental determination remains the gold standard, theoretical models can provide valuable a priori estimations of solubility, guiding solvent selection and experimental design.
The Principle of "Like Dissolves Like"
This fundamental principle posits that substances with similar polarities are more likely to be soluble in one another.[9][10] Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[9][11] this compound possesses both polar (ester, methoxy groups) and nonpolar (chlorinated benzene ring) characteristics, suggesting it will exhibit a nuanced solubility profile across a spectrum of solvents.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a more quantitative approach by decomposing the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[12][13] The principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance implies greater affinity.[14]
Thermodynamic Models: COSMO-RS
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and liquid mixtures, including solubility.[15][16] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces, providing a highly theoretical and predictive tool for solubility estimation without the need for extensive experimental data.[15][17]
Caption: Conceptual framework for predicting the solubility of this compound.
Experimental Determination of Solubility
A robust experimental protocol is essential for obtaining accurate and reliable solubility data. The equilibrium solubility method is a widely accepted approach.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions :
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The solid phase should remain present.
-
-
Sample Collection and Preparation :
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Sample Analysis :
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solute in the samples.
-
-
Calculation of Solubility :
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Caption: Experimental workflow for the determination of equilibrium solubility.
Solvent Selection and Expected Solubility Trends
A diverse set of organic solvents should be selected to probe the solubility of this compound across a range of polarities and chemical functionalities.
-
Nonpolar Solvents (e.g., Hexane, Toluene) : Due to the significant nonpolar character of the chlorinated benzene ring, moderate to good solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran) : These solvents can engage in dipole-dipole interactions with the ester and methoxy groups, likely resulting in good solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol) : These solvents can act as hydrogen bond donors to the ester and methoxy oxygen atoms. Good solubility is expected, although the overall polarity match will be a determining factor.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : Given the presence of a chlorine atom on the solute, favorable interactions and good solubility are likely in these solvents.
Data Interpretation and Application
The experimentally determined solubility data can be used to:
-
Validate Predictive Models : Compare the experimental results with predictions from models like HSP and COSMO-RS to refine the model parameters for this class of compounds.
-
Optimize Chemical Processes : Select appropriate solvents for synthesis, extraction, and purification (e.g., identifying a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures for effective recrystallization).
-
Guide Formulation Development : For pharmaceutical applications, understanding the solubility in various organic solvents can inform the selection of co-solvents and excipients for liquid formulations.
Conclusion
While direct, published solubility data for this compound is scarce, a systematic approach combining physicochemical characterization, theoretical prediction, and rigorous experimental determination can provide a comprehensive understanding of its solution behavior. This guide offers a robust framework for researchers to predict, measure, and apply the solubility data of this compound in a variety of organic solvents, enabling more efficient and informed scientific research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 3. 5-chloro-2-methoxy-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Methyl 5-chloro-2-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 5. Methyl 5-chloro-2-methoxybenzoate, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. usbio.net [usbio.net]
- 7. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. METHYL 5-CHLORO-2-METHOXYBENZOATE | 33924-48-0 [chemicalbook.com]
- 9. chem.ws [chem.ws]
- 10. saltise.ca [saltise.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. kinampark.com [kinampark.com]
- 14. rsc.org [rsc.org]
- 15. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. approcess.com [approcess.com]
An In-Depth Technical Guide to the Reactivity of the Chloro and Ester Groups in Methyl 2-chloro-5-methoxybenzoate
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of Methyl 2-chloro-5-methoxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document delves into the distinct reactivity profiles of the chloro and ester functional groups, governed by the electronic and steric influences of the substituents on the benzene ring. We will explore the conditions that favor nucleophilic aromatic substitution at the chloro position and reactions involving the ester moiety, such as hydrolysis, amidation, and reduction. Furthermore, this guide will address the critical aspect of chemoselectivity, offering insights into reaction conditions that allow for the selective transformation of one functional group in the presence of the other. Detailed experimental protocols, mechanistic diagrams, and a consolidated summary of reaction conditions are provided to support researchers, scientists, and drug development professionals in the effective utilization of this versatile chemical building block.
Introduction: Structural and Electronic Landscape
This compound is a disubstituted chlorobenzene derivative with the molecular formula C₉H₉ClO₃.[1][2] Its chemical behavior is dictated by the interplay of three key substituents on the aromatic ring: a chloro group, a methoxy group, and a methyl ester group. Understanding the electronic contributions of these groups is paramount to predicting the molecule's reactivity.
-
Methoxy Group (-OCH₃): Located at the 5-position, the methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to an overall activation of the aromatic ring towards electrophilic substitution and influencing the electron density at various positions.
-
Chloro Group (-Cl): Positioned at the 2-position, the chloro group is an electron-withdrawing group through its strong inductive effect (-I effect) and a weak electron-donating group through resonance (+R effect). The inductive effect is more significant, resulting in a deactivation of the aromatic ring towards electrophilic attack. However, its presence is crucial for nucleophilic aromatic substitution reactions.
-
Methyl Ester Group (-COOCH₃): Situated at the 1-position, the methyl ester group is a moderate electron-withdrawing group through both induction and resonance (-I and -R effects). This deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.
The collective electronic effects of these substituents render the aromatic ring electron-deficient, making it susceptible to nucleophilic attack, while the ester functional group provides a site for a variety of carbonyl chemistry transformations.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1. Spectroscopic data, essential for reaction monitoring and product characterization, are also available.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₃ | [1][4] |
| Molecular Weight | 200.62 g/mol | [1][4] |
| CAS Number | 33924-48-0 | |
| Appearance | White to light yellow crystal powder or liquid | [5][6] |
| Boiling Point | 235-240 °C | [7] |
| Density | 1.259 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.5466 | [7] |
Reactivity of the Chloro Group: Nucleophilic Aromatic Substitution (SNAr)
The chloro group attached to the electron-deficient aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (the chloro atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion yields the substituted product.
The rate of SNAr is significantly influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing methyl ester group ortho and para to the chloro group helps to stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution.
Amination Reactions
A common transformation involving the chloro group is its displacement by an amine. This reaction is pivotal in the synthesis of various biologically active molecules. For instance, the reaction with phenethylamine has been reported in the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide.[5]
| Nucleophile | Reagents and Conditions | Product | Yield | Reference |
| Phenethylamine | Neat, 125 °C, 5 hours | N-phenethyl-2-amino-5-methoxybenzamide | 84% | [5] |
| Piperidine | Methanol, room temperature, overnight | Methyl 2-(piperidin-1-yl)-5-methoxybenzoate | - | [7] |
Experimental Protocol: Synthesis of N-phenethyl-5-chloro-2-methoxybenzamide [5]
-
A mixture of this compound (1 mole) and phenethylamine (2 moles) is heated at 125 °C for 5 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, N-phenethyl-5-chloro-2-methoxybenzamide, is isolated by distillation under reduced pressure.
Substitution with Other Nucleophiles
The chloro group can also be displaced by other nucleophiles, such as sulfinates. For example, the reaction with sodium aminosulfinate in the presence of a copper catalyst yields the corresponding sulfamoylbenzoate.[8]
| Nucleophile | Reagents and Conditions | Product | Yield | Reference |
| Sodium aminosulfinate | CuBr, THF, 45-60 °C, 10-14 hours | Methyl 2-methoxy-5-sulfamoylbenzoate | 95% | [8] |
Reactivity of the Ester Group
The methyl ester group of this compound is a versatile functional handle that can undergo a range of transformations, including hydrolysis, amidation (aminolysis), transesterification, and reduction.
Hydrolysis
The ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-5-methoxybenzoic acid, under either acidic or basic conditions.
-
Alkaline Hydrolysis: This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction and is typically carried out by heating the ester in the presence of a strong acid and an excess of water.
Caption: Mechanism of alkaline ester hydrolysis.
Experimental Protocol: Alkaline Hydrolysis to 2-chloro-5-methoxybenzoic acid [9]
-
This compound is dissolved in a suitable solvent, such as acetone.
-
An aqueous solution of sodium hydroxide (2 N) is added.
-
The mixture is heated under reflux.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in water and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Amidation (Aminolysis)
The ester group can react with amines to form amides. This reaction is typically slower than hydrolysis and often requires heating.[5]
Experimental Protocol: Synthesis of N-phenethyl-2-chloro-5-methoxybenzamide [5]
-
A mixture of this compound (1 mole) and phenethylamine (2 moles) is heated at 125 °C for 5 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the excess amine is removed, and the product is purified by distillation or crystallization.
Reduction
The methyl ester can be reduced to the corresponding primary alcohol, (2-chloro-5-methoxyphenyl)methanol. The choice of reducing agent is crucial for achieving this transformation, especially if chemoselectivity is desired.
-
Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces esters to primary alcohols.[10][11] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).
-
Milder Reducing Agents: Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters. However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems.
| Reducing Agent | Reagents and Conditions | Product | Reference |
| LiAlH₄ | Anhydrous THF or Et₂O, followed by aqueous workup | (2-chloro-5-methoxyphenyl)methanol | [10][11] |
| NaBH₄/MeOH | THF, reflux | (2-chloro-5-methoxyphenyl)methanol | [12] |
Experimental Protocol: Reduction of this compound with LiAlH₄
-
A solution of this compound in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.
Chemoselectivity: Navigating the Reactivity of Two Functional Groups
A key challenge in the synthetic manipulation of this compound is achieving selectivity between the chloro and ester groups. The choice of reagents and reaction conditions will determine which functional group reacts preferentially.
Caption: Decision pathway for selective reactions.
-
Favoring Reaction at the Chloro Group: Nucleophilic aromatic substitution is generally favored under conditions that promote the attack of a potent nucleophile on the aromatic ring. High temperatures are often required to overcome the activation energy for the formation of the Meisenheimer complex. The ester group is typically stable under these conditions, especially with non-hydrolytic nucleophiles.
-
Favoring Reaction at the Ester Group:
-
Hydrolysis: The ester can be selectively hydrolyzed without displacing the chloro group by using standard acidic or basic hydrolysis conditions. The aryl-chloride bond is generally unreactive towards hydroxide or hydronium ions under these conditions.
-
Reduction: Strong reducing agents like LiAlH₄ will selectively reduce the ester to an alcohol. The chloro group is typically unaffected by hydride reagents. While some reductions of aryl halides with LiAlH₄ are known, they generally require more forcing conditions.
-
By carefully selecting the reagents and reaction conditions, chemists can selectively target either the chloro or the ester group, making this compound a highly valuable and versatile building block in multistep organic synthesis.
Conclusion
This compound possesses two key reactive sites: the chloro-substituted carbon on the aromatic ring and the carbonyl carbon of the methyl ester. The electronic properties of the substituents on the benzene ring render the chloro group susceptible to nucleophilic aromatic substitution, while the ester group can undergo a variety of transformations typical of carboxylic acid derivatives. A thorough understanding of the underlying reaction mechanisms and the factors governing chemoselectivity is essential for the strategic application of this compound in the synthesis of complex molecules. This guide provides a foundational framework for researchers and drug development professionals to harness the synthetic potential of this compound.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. usbio.net [usbio.net]
- 5. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 9. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 10. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
The Pharmacological Potential of Methyl 2-chloro-5-methoxybenzoate Derivatives: A Technical Guide for Drug Discovery
Introduction: The Versatility of a Substituted Benzoate Scaffold
In the landscape of medicinal chemistry, the benzoic acid scaffold represents a privileged structure, forming the basis of numerous therapeutic agents. The strategic placement of various functional groups on the benzene ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. Methyl 2-chloro-5-methoxybenzoate, a readily available starting material, presents a compelling platform for the development of novel drug candidates. The presence of a chloro group, a methoxy group, and a methyl ester provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This technical guide will delve into the potential biological activities of derivatives synthesized from this core structure, providing insights into their design, synthesis, and evaluation as potential anticancer, antimicrobial, and anti-inflammatory agents.
Synthetic Pathways: From a Simple Ester to a Diverse Chemical Library
The journey from this compound to a library of biologically active compounds involves a series of well-established synthetic transformations. The ester, chloro, and methoxy functionalities offer distinct handles for chemical manipulation.
Amide Formation: A Gateway to Bioactivity
A primary and highly effective derivatization strategy involves the conversion of the methyl ester to a diverse range of amides. This can be readily achieved by reacting this compound with a variety of primary and secondary amines. This transformation is pivotal as the resulting amide bond can mimic peptide linkages and participate in hydrogen bonding interactions with biological targets.
Caption: General scheme for the synthesis of N-substituted-2-chloro-5-methoxybenzamide derivatives.
Demethylation and Etherification: Modulating Lipophilicity and Hydrogen Bonding
The methoxy group can be a target for demethylation to yield a hydroxyl group. This phenol can then be used as a handle for further etherification with a variety of alkyl or aryl halides, allowing for the introduction of different lipophilic or polar moieties.
Caption: Synthetic route for modification of the methoxy group.
Potential Biological Activities and Mechanistic Insights
While literature specifically detailing the biological activities of a wide array of this compound derivatives is emerging, the known activities of structurally similar halogenated and methoxy-substituted benzoic acid derivatives provide a strong rationale for their investigation in several therapeutic areas.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Numerous studies have demonstrated the anticancer potential of benzoic acid derivatives.[1] The introduction of halogen atoms, such as chlorine, can significantly enhance cytotoxic activity.[2] Derivatives of this compound are hypothesized to exert anticancer effects through various mechanisms:
-
Induction of Apoptosis: Many anticancer agents function by triggering programmed cell death. Substituted benzamides have been shown to induce apoptosis in cancer cell lines, a process that can be confirmed by observing markers like caspase activation and PARP cleavage.[1]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of cancer. Certain benzoic acid derivatives have been shown to cause cell cycle arrest at different phases, preventing cancer cell proliferation.[3]
-
Enzyme Inhibition: Key enzymes involved in cancer progression are attractive targets for drug development. For instance, some benzoic acid derivatives have been found to inhibit histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[4]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[4][5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2][7]
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Doxorubicin)[2]
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 | Derivative A | Hypothetical Value |
| A549 | Derivative A | Hypothetical Value |
| MCF-7 | Derivative B | Hypothetical Value |
| A549 | Derivative B | Hypothetical Value |
| MCF-7 | Doxorubicin | Reference Value |
| A549 | Doxorubicin | Reference Value |
Table 1: Hypothetical cytotoxicity data for this compound derivatives.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways leading to cell death.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The increasing prevalence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Halogenated compounds have demonstrated potent antibacterial activity against various pathogens, including resistant strains.[8][9] Derivatives of this compound, with their chloro-substituent, are promising candidates for antimicrobial drug discovery. The mechanism of action for such compounds can vary, but may include disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.
The agar disk diffusion method is a widely used and straightforward technique for the preliminary screening of the antimicrobial activity of novel compounds.[7][10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile filter paper disks (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent alone)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).
-
Plate Inoculation: Uniformly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface. Also, place disks with the positive and negative controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
| Microorganism | Compound | Zone of Inhibition (mm) |
| S. aureus | Derivative C | Hypothetical Value |
| E. coli | Derivative C | Hypothetical Value |
| C. albicans | Derivative C | Hypothetical Value |
| S. aureus | Ciprofloxacin | Reference Value |
| E. coli | Ciprofloxacin | Reference Value |
| C. albicans | Fluconazole | Reference Value |
Table 2: Hypothetical antimicrobial activity data for a this compound derivative.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Benzoic acid derivatives have been investigated for their anti-inflammatory properties.[12] The potential mechanisms of action include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.
The inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a common in vitro model to screen for anti-inflammatory activity.[3][13][14][15]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Test compounds
-
Positive control (e.g., Dexamethasone)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control.
Caption: Workflow for the nitric oxide inhibition assay.
Conclusion and Future Perspectives
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of derivatives that can be screened for a range of biological activities. Based on the established pharmacological profiles of structurally related compounds, derivatives of this compound are prime candidates for investigation as anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on the systematic synthesis and screening of a broad range of derivatives to establish robust structure-activity relationships. For promising lead compounds, further mechanistic studies, including target identification and in vivo efficacy and safety evaluations, will be crucial for their translation into clinical candidates. The integration of computational methods, such as molecular docking, can also aid in the rational design of more potent and selective derivatives. The exploration of this versatile chemical scaffold is a promising avenue for the discovery of next-generation therapeutics.
References
- 1. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. asm.org [asm.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. thaiscience.info [thaiscience.info]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2-chloro-5-methoxybenzoate: A Compound with a Limited Public Record
A Note to the Researcher:
This guide addresses the available technical information for Methyl 2-chloro-5-methoxybenzoate (CAS Number: 54810-63-8). Initial comprehensive searches for the discovery, history, and detailed applications of this specific chemical isomer have yielded limited publicly available data. The scientific literature and historical records are sparse, preventing the creation of an in-depth guide covering extensive experimental protocols and a detailed historical narrative as originally intended.
The majority of published research and patents concern the isomeric compound, Methyl 5-chloro-2-methoxybenzoate (CAS Number: 33924-48-0). While this guide will focus solely on the requested compound, researchers should be aware of the greater body of literature available for its isomer.
Compound Identification and Basic Properties
This compound is a halogenated and ether-substituted aromatic ester. Its core structure is a benzene ring functionalized with a methyl ester, a chlorine atom, and a methoxy group.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 54810-63-8 | [1][2][3][4][5] |
| Molecular Formula | C₉H₉ClO₃ | [1][3][6] |
| Molecular Weight | 200.62 g/mol | [1][3][7] |
| IUPAC Name | This compound | |
| Storage Temperature | -20°C | [1] |
Synthesis and Manufacturing
A common method for the synthesis of benzoate esters is the Fischer esterification of the corresponding benzoic acid. Therefore, a likely precursor for this compound is 2-chloro-5-methoxybenzoic acid.
Postulated Synthesis Workflow:
Caption: Postulated Fischer esterification of 2-chloro-5-methoxybenzoic acid.
Experimental Causality:
-
Acid Catalyst (H₂SO₄): The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the benzoic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.
-
Methanol as Reagent and Solvent: Methanol serves as the nucleophile that attacks the activated carbonyl group. Using it in excess can also shift the equilibrium of the reaction towards the product side, increasing the yield of the ester.
-
Heat: The esterification reaction is typically carried out at elevated temperatures to increase the reaction rate.
It is important to note that this is a generalized and postulated reaction pathway. The actual industrial synthesis may involve different reagents, catalysts, or reaction conditions to optimize yield and purity.
Applications and Areas of Research
While specific, documented applications for this compound are not widely reported, compounds with similar structural motifs are often used as intermediates in the synthesis of more complex molecules.[6] Potential areas of application, extrapolated from the chemistry of related compounds, could include:
-
Pharmaceutical Synthesis: As a building block for the synthesis of active pharmaceutical ingredients (APIs). The specific arrangement of the chloro and methoxy substituents could be key to the biological activity of a target molecule.
-
Agrochemical Research: As an intermediate in the development of new herbicides, pesticides, or fungicides.
-
Materials Science: In the synthesis of specialty polymers or other organic materials where its specific electronic and steric properties are desired.
Spectroscopic and Analytical Data
Comprehensive, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. Researchers requiring this information would likely need to perform their own analytical characterization of the compound.
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by a chemical supplier. General safety precautions for a compound of this nature would include:
-
Handling in a well-ventilated area, preferably a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
Storing in a cool, dry place away from incompatible materials.[1]
Conclusion
This compound is a chemical compound with a confirmed identity and basic chemical properties. However, there is a significant lack of in-depth, publicly accessible information regarding its discovery, historical development, specific synthesis protocols, and documented applications. This contrasts with its isomer, Methyl 5-chloro-2-methoxybenzoate, for which a more extensive body of literature exists. For researchers and drug development professionals, this presents both a challenge and an opportunity. The limited existing knowledge suggests that this compound may be an under-explored area of chemical space, potentially holding untapped potential in various fields of chemical synthesis. Any work with this compound will likely require a foundational approach, beginning with thorough analytical characterization and process development.
References
Methodological & Application
Application Note: Strategic Execution of Suzuki-Miyaura Coupling with Methyl 2-chloro-5-methoxybenzoate
Introduction: The Strategic Value of a Challenging Substrate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials, making the Suzuki reaction an indispensable tool in drug development and materials science.[2][3]
This guide focuses on a specific and illustrative substrate: Methyl 2-chloro-5-methoxybenzoate . This compound presents a classic challenge in cross-coupling chemistry. As an aryl chloride, it is inherently less reactive than its bromide or iodide counterparts, primarily due to the strength of the C-Cl bond.[4][5] Furthermore, the presence of an electron-donating methoxy group further deactivates the ring towards the critical oxidative addition step in the catalytic cycle.[6]
However, overcoming these hurdles provides access to a versatile building block where the ester moiety can be further manipulated. This application note provides a detailed mechanistic overview, strategic considerations, and robust experimental protocols for the successful coupling of this challenging yet valuable substrate.
Mechanistic Deep Dive: Overcoming the Activation Barrier
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8] Understanding the nuances of this cycle is critical for troubleshooting and optimizing reactions involving less reactive substrates like this compound.
-
Oxidative Addition: A palladium(0) complex inserts into the carbon-chlorine bond of the aryl chloride, forming a palladium(II) intermediate. This is the rate-limiting step for aryl chlorides and necessitates a highly active catalyst.[4][9]
-
Transmetalation: The organic group from the organoboron species (activated by a base) is transferred to the palladium(II) complex, displacing the halide.[1][7][10]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active palladium(0) catalyst to continue the cycle.[7][9]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. [PDF] Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. mt.com [mt.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Note: Palladium-Catalyzed Amide Coupling with Methyl 2-chloro-5-methoxybenzoate
Abstract
This guide provides a comprehensive protocol for the N-arylation of amides using Methyl 2-chloro-5-methoxybenzoate, an electron-rich and sterically hindered aryl chloride. The formation of N-aryl amide bonds is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, aryl chlorides present a significant challenge due to the strength of the C-Cl bond, demanding highly active catalyst systems. This document details a robust protocol utilizing a palladium-based catalyst system, specifically the Buchwald-Hartwig amination reaction, which has been established as a powerful and versatile method for C-N bond formation.[1][2] We will explore the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and offer insights into parameter optimization and troubleshooting.
Introduction and Rationale
The synthesis of N-aryl amides from aryl halides is a critical transformation in modern organic chemistry. While classical methods like the Ullmann condensation exist, they often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, limiting their functional group tolerance and scope.[3][4] The advent of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, revolutionized this field by allowing these transformations to occur under significantly milder conditions with catalytic quantities of metal.[1][5]
The substrate of interest, this compound, represents a challenging class of electrophile for this reaction. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts due to a stronger carbon-halogen bond.[6] Furthermore, the ortho-position of the chlorine atom introduces steric hindrance, while the electron-donating methoxy group further deactivates the aryl ring towards oxidative addition, the initial and often rate-limiting step in the catalytic cycle.[7][8]
Successfully coupling such substrates requires a meticulously designed catalyst system. The key lies in the choice of a supporting ligand for the palladium center. Modern bulky, electron-rich phosphine ligands have been specifically developed to facilitate the oxidative addition of challenging aryl chlorides and promote the subsequent reductive elimination step, leading to high-yielding reactions.[2][6][7] This application note provides a reliable protocol leveraging such a state-of-the-art catalyst system for the efficient synthesis of N-arylated amides from this compound.
The Buchwald-Hartwig Amination: Mechanism and Key Parameters
The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions.[1][5]
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step, especially for aryl chlorides.[5][9] The use of bulky, electron-rich ligands is critical to accelerate this process.[2][8]
-
Amide Coordination and Deprotonation: The amide nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amide to form a palladium amidate complex.[5][9]
-
Reductive Elimination: The final C-N bond is formed as the N-aryl amide product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][10]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Critical Reaction Parameters
The success of the coupling hinges on the careful selection of several components. The following table summarizes the key parameters and provides recommendations for the amidation of this compound.
| Parameter | Recommended Choice | Rationale & Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, air-stable Pd(II) and Pd(0) precatalysts that are reduced in situ to the active Pd(0) species. Using well-defined Pd-ligand "precatalysts" can also offer higher reactivity and reproducibility. |
| Ligand | XPhos, SPhos, or other bulky, electron-rich biaryl phosphines | This is the most critical parameter. Aryl chlorides, especially those that are electron-rich and hindered, require these advanced ligands to promote the difficult oxidative addition step and facilitate reductive elimination.[2][6][7][11] |
| Base | Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) | A strong, non-nucleophilic base is required to deprotonate the amide without competing as a nucleophile.[9][12] For substrates sensitive to strong bases, weaker options like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or longer reaction times.[12][13] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, deoxygenated aprotic solvents are essential. Toluene is often an excellent choice. The solvent can influence reaction rates and catalyst stability.[14][15][16] |
| Temperature | 80 - 110 °C | While some modern catalysts can operate at room temperature for activated substrates, the coupling of challenging aryl chlorides typically requires heating to achieve a reasonable reaction rate.[17] |
| Atmosphere | Inert (Argon or Nitrogen) | The active Pd(0) catalyst and some phosphine ligands are sensitive to oxidation, making the exclusion of oxygen crucial for catalyst longevity and reaction success. |
Detailed Experimental Protocol
Safety Note: This procedure involves flammable solvents and potentially hazardous reagents. This compound can cause skin, eye, and respiratory irritation.[18][19][20] Strong bases like NaOtBu are corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[18]
Reagents and Equipment
-
This compound (1.0 equiv)
-
Amide (e.g., Benzamide, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (Di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine, 3.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous Toluene
-
Oven-dried reaction vial with a screw cap and PTFE septum
-
Magnetic stir bar and stir plate with heating
-
Inert gas line (Argon or Nitrogen) with manifold
-
Standard glassware for workup and purification
Reaction Setup and Execution
Caption: General experimental workflow for the amide coupling reaction.
Step-by-Step Procedure:
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (e.g., 201 mg, 1.0 mmol), Pd₂(dba)₃ (14 mg, 0.015 mmol), XPhos (17 mg, 0.035 mmol), and Sodium tert-butoxide (144 mg, 1.5 mmol).
-
Scientist's Note: Adding the solid reagents first under ambient conditions is often more convenient. The subsequent purge cycles will establish the required inert atmosphere.
-
-
Inerting the Vessel: Seal the vial with the septum cap. Connect it to a manifold and carefully evacuate the atmosphere and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (e.g., 5 mL) via syringe. Then, add the amide (e.g., benzamide, 145 mg, 1.2 mmol).
-
Scientist's Note: The order of addition can be important. Adding the solvent and nucleophile after inerting prevents potential degradation of the catalyst by any residual air introduced with the solids.
-
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously. The mixture will typically become a dark, homogeneous or heterogeneous solution.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.
Workup and Purification
-
Quenching: Once the starting material is consumed, remove the vial from the heat and allow it to cool to room temperature. Carefully add 10 mL of water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (1 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective.[21] Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) can be an effective purification method.[22]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently strong base.3. Poor quality or wet reagents/solvent.4. Reaction temperature too low. | 1. Ensure a rigorously inert atmosphere; use fresh catalyst/ligand.2. Switch to a stronger base (e.g., LHMDS if using NaOtBu).3. Use freshly dried and distilled solvents and high-purity reagents.4. Increase the reaction temperature in 10 °C increments. |
| Formation of Byproducts | 1. Hydrodehalogenation of starting material.2. Base-mediated decomposition of substrate or product. | 1. Ensure the system is free of water, which can be a proton source. 2. Consider a weaker base (e.g., K₃PO₄) and adjust the temperature accordingly.[12] |
| Inconsistent Results | 1. Poor solubility of the inorganic base.2. Inconsistent quality of catalyst or ligand. | 1. Ensure vigorous stirring. Some protocols benefit from using a more soluble base or a different solvent system.[17][12]2. Source reagents from a reliable supplier. Consider using a pre-formed palladium precatalyst for better reproducibility. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. name-reaction.com [name-reaction.com]
- 6. An Efficient System For the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet [chemicalbook.com]
- 19. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- 21. growingscience.com [growingscience.com]
- 22. researchgate.net [researchgate.net]
Use of Methyl 2-chloro-5-methoxybenzoate in the synthesis of anti-inflammatory drugs
Application Notes & Protocols
Topic: Methyl 5-chloro-2-methoxybenzoate: A Versatile Synthon for the Development of Anti-inflammatory Drug Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5-chloro-2-methoxybenzoate (CAS No: 33924-48-0) is a substituted aromatic ester that serves as a highly valuable and versatile starting material in medicinal chemistry.[1] Its chemical architecture, featuring three distinct and reactive functional groups—a methyl ester, an electron-donating methoxy group, and a halogen (chloro) substituent—provides multiple handles for synthetic manipulation. These sites allow for the strategic construction of complex molecular frameworks common in pharmacologically active agents.
While its direct application has been documented in the synthesis of precursors for antidiabetic and antipsychotic drugs, its true potential lies in its utility as a foundational building block.[2][3] The functional groups present on the benzene ring are amenable to cornerstone synthetic transformations, including amide bond formation and carbon-carbon cross-coupling reactions. These reactions are fundamental in building the core structures of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other selective inhibitors of inflammatory pathways.[4][5]
This guide provides detailed, field-proven protocols for two key transformations using Methyl 5-chloro-2-methoxybenzoate: aminolysis for amide synthesis and Suzuki-Miyaura cross-coupling for biaryl synthesis. It explains the causality behind experimental choices, offering researchers the technical insights needed to adapt these methods for the synthesis of novel anti-inflammatory drug candidates.
Section 1: Physicochemical Properties and Safety
Before commencing any synthetic work, it is crucial to understand the physical properties and safety requirements of the starting material.
Physical and Chemical Data
| Property | Value | Source |
| IUPAC Name | methyl 5-chloro-2-methoxybenzoate | [1] |
| CAS Number | 33924-48-0 | [6] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1][6] |
| Appearance | Clear colorless to pale yellow liquid | [7] |
| Boiling Point | 235-240 °C | [6] |
| Density | 1.259 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.5466 | [6] |
Safety and Handling
Methyl 5-chloro-2-methoxybenzoate is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Standard Handling Protocol:
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses with side-shields, nitrile gloves, and a lab coat.[8]
-
Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal. Do not let the product enter drains.[8] Dispose of waste in accordance with local, state, and federal regulations.
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move the person to fresh air.[8]
Section 2: Core Synthetic Protocols
The following protocols detail two fundamental reactions that leverage the functional groups of Methyl 5-chloro-2-methoxybenzoate to build scaffolds relevant to anti-inflammatory drug design.
Protocol 1: Amide Bond Formation via Direct Aminolysis
Scientific Rationale: The methyl ester group is an excellent electrophile for nucleophilic acyl substitution. Direct aminolysis with a primary or secondary amine is a straightforward and atom-economical method to form a robust amide bond. This reaction is central to synthesizing benzamide-containing compounds, a motif present in a wide array of pharmaceuticals. The reaction often requires heating to overcome the moderate reactivity of the ester compared to an acyl chloride. Using an excess of the amine can help drive the equilibrium towards the product.
This protocol is adapted from a patented procedure for the synthesis of an N-phenethylbenzamide intermediate.[2]
Experimental Workflow: Aminolysis
Caption: Workflow for amide synthesis via aminolysis.
Detailed Step-by-Step Methodology:
-
Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Charge the flask with Methyl 5-chloro-2-methoxybenzoate (1.0 mole, 200.6 g). To this, add phenethylamine (2.0 moles, 242.4 g, 248 mL).
-
Expert Insight: A 2:1 molar ratio of amine to ester is used to ensure the reaction goes to completion and to minimize side products.[2]
-
-
Reaction Conditions: Heat the reaction mixture to 125°C with vigorous stirring. Maintain this temperature for 5 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Set up a vacuum distillation apparatus.
-
Distill the mixture to remove the excess phenethylamine.
-
Continue the distillation under high vacuum (e.g., 0.1 mm Hg) to isolate the desired product, N-phenethyl-5-chloro-2-methoxybenzamide, which distills at approximately 200-220°C at this pressure.[2]
-
-
Characterization: The product can be further purified by recrystallization from a suitable solvent system like ether or hexane/ethyl acetate.[2] Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary:
| Reagent | Molar Eq. | Moles | Mass / Volume |
| Methyl 5-chloro-2-methoxybenzoate | 1.0 | 1.0 | 200.6 g |
| Phenethylamine | 2.0 | 2.0 | 242.4 g |
| Expected Product Yield | - | ~0.84 | ~243 g (84%)[2] |
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[9][10] Many potent NSAIDs and selective COX-2 inhibitors feature a biaryl core structure.[5] In this protocol, the chloro-substituent on the benzoate ring acts as the electrophilic partner, coupling with an arylboronic acid in the presence of a palladium catalyst and a base. While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems with specialized phosphine ligands can effectively facilitate this transformation.
This is a representative protocol based on established methods for the Suzuki-Miyaura coupling of aryl chlorides.[11]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 5-chloro-2-methoxybenzoate (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a phosphine ligand like SPhos or XPhos (4 mol%).
-
Expert Insight: The choice of ligand is critical for the coupling of unreactive aryl chlorides. Buchwald ligands (like SPhos) are highly effective as they promote the oxidative addition of the aryl chloride to the Pd(0) center, which is the rate-limiting step.
-
-
Solvent and Reaction Conditions: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O, in a 4:1 ratio). Heat the mixture to 80-100°C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure biaryl product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Representative Quantitative Data:
| Reagent | Molar Eq. | Moles (for 1 mmol scale) |
| Methyl 5-chloro-2-methoxybenzoate | 1.0 | 1.0 mmol |
| Arylboronic Acid | 1.2 | 1.2 mmol |
| K₃PO₄ | 3.0 | 3.0 mmol |
| Pd(OAc)₂ | 0.02 | 0.02 mmol |
| SPhos | 0.04 | 0.04 mmol |
Conclusion
Methyl 5-chloro-2-methoxybenzoate is a powerful and cost-effective building block for constructing complex molecules targeted for therapeutic applications. The protocols detailed herein for aminolysis and Suzuki-Miyaura cross-coupling demonstrate its utility in forming key benzamide and biaryl structures, which are prevalent in a multitude of anti-inflammatory agents. The strategic application of these robust and well-understood synthetic transformations allows researchers to efficiently generate libraries of novel compounds for drug discovery programs, underscoring the importance of this synthon in the modern medicinal chemistry landscape.
References
- 1. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 3. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-氯-2-甲氧基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Methyl 5-chloro-2-methoxybenzoate, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. capotchem.cn [capotchem.cn]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
- 11. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-chloro-5-methoxybenzoate as a Precursor for Herbicide Synthesis
Introduction: The Strategic Importance of Substituted Benzoates in Agrochemicals
In the landscape of modern agriculture, the development of selective and efficient herbicides is paramount for ensuring global food security. Substituted benzoic acid derivatives are a cornerstone in the synthesis of a wide array of agrochemicals due to their versatile reactivity and the ability to introduce specific functionalities that dictate biological activity. Methyl 2-chloro-5-methoxybenzoate, in particular, serves as a key precursor for the synthesis of sulfonylurea herbicides, a class of compounds renowned for their high efficacy at low application rates and their targeted mode of action.
This technical guide provides an in-depth exploration of the synthetic pathways leveraging this compound for the preparation of potent herbicidal agents. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, thereby equipping researchers and drug development professionals with a robust framework for their synthetic endeavors.
Core Synthetic Strategy: From Benzoate Ester to Sulfonylurea Herbicide
The overarching strategy for the synthesis of sulfonylurea herbicides from this compound involves a multi-step process. The key transformations are the introduction of a sulfonyl chloride moiety, followed by its conversion to a sulfonamide, and finally, coupling with a heterocyclic amine to form the characteristic sulfonylurea bridge.
Part 1: Synthesis of the Key Intermediate: Methyl 2-(chlorosulfonyl)-5-methoxybenzoate
The conversion of this compound to its corresponding sulfonyl chloride derivative is the pivotal first step in the synthesis of sulfonylurea herbicides. This is typically achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonation.
Causality of Experimental Choices:
-
Choice of Reagent: Chlorosulfonic acid is a powerful sulfonating and chlorinating agent, making it the reagent of choice for this transformation. The reaction proceeds via the in-situ generation of the highly electrophilic sulfur trioxide (SO₃), which is the active sulfonating species.
-
Reaction Conditions: The reaction is typically carried out at controlled, low temperatures to manage the exothermic nature of the reaction and to prevent unwanted side reactions, such as polysulfonation or degradation of the starting material.
Experimental Protocol: Chlorosulfonation of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 200.62 | 20.0 g | 0.1 |
| Chlorosulfonic acid | 116.52 | 46.6 g (26.9 mL) | 0.4 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Crushed ice | - | 200 g | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (20.0 g, 0.1 mol) in dichloromethane (100 mL).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add chlorosulfonic acid (26.9 mL, 0.4 mol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(chlorosulfonyl)-5-methoxybenzoate as a solid.
Part 2: Synthesis of the Sulfonamide Intermediate
The next critical step is the conversion of the sulfonyl chloride to a sulfonamide. This is a nucleophilic substitution reaction where ammonia or a primary/secondary amine displaces the chloride ion.
Experimental Protocol: Amidation of Methyl 2-(chlorosulfonyl)-5-methoxybenzoate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-(chlorosulfonyl)-5-methoxybenzoate | 299.7 | 29.9 g | 0.1 |
| Ammonium hydroxide (28-30% solution) | 35.05 | 25 mL | ~0.4 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Deionized water | 18.02 | 100 mL | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
Dissolve methyl 2-(chlorosulfonyl)-5-methoxybenzoate (29.9 g, 0.1 mol) in dichloromethane (150 mL) in a 500 mL Erlenmeyer flask.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add concentrated ammonium hydroxide solution (25 mL) dropwise with vigorous stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the sulfonyl chloride is consumed.
-
Transfer the mixture to a separatory funnel and add deionized water (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford methyl 2-(aminosulfonyl)-5-methoxybenzoate.
Part 3: Synthesis of the Final Sulfonylurea Herbicide
The final step in the synthesis is the coupling of the sulfonamide intermediate with a suitable heterocyclic amine, typically an aminopyrimidine derivative, to form the sulfonylurea linkage. This reaction is often mediated by a phosgene equivalent or a sulfonyl isocyanate.
Illustrative Reaction Pathway:
Caption: General workflow for the synthesis of a sulfonylurea herbicide.
Experimental Protocol: Coupling Reaction
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-(aminosulfonyl)-5-methoxybenzoate | 280.28 | 28.0 g | 0.1 |
| Triphosgene | 296.75 | 10.0 g | 0.034 |
| 2-Amino-4,6-dimethoxypyrimidine | 155.15 | 15.5 g | 0.1 |
| Triethylamine | 101.19 | 20.2 g (27.8 mL) | 0.2 |
| Anhydrous Toluene | - | 200 mL | - |
Procedure:
-
In a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, suspend methyl 2-(aminosulfonyl)-5-methoxybenzoate (28.0 g, 0.1 mol) in anhydrous toluene (150 mL).
-
Add triethylamine (27.8 mL, 0.2 mol) and cool the mixture to 0 °C.
-
In a separate flask, dissolve triphosgene (10.0 g, 0.034 mol) in anhydrous toluene (50 mL).
-
Slowly add the triphosgene solution to the sulfonamide suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours to form the sulfonyl isocyanate in situ.
-
In a separate flask, dissolve 2-amino-4,6-dimethoxypyrimidine (15.5 g, 0.1 mol) in anhydrous toluene (50 mL).
-
Add the aminopyrimidine solution to the reaction mixture containing the in-situ generated sulfonyl isocyanate.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final sulfonylurea herbicide.
Mechanism of Action of Sulfonylurea Herbicides
Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] By blocking this pathway, the herbicide effectively halts plant growth, leading to the death of susceptible weed species. The high specificity of these herbicides for the plant enzyme over its mammalian counterpart contributes to their favorable toxicological profile for non-target organisms.
Caption: Inhibition of the ALS enzyme by sulfonylurea herbicides.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of sulfonylurea herbicides. The synthetic route, involving key steps of chlorosulfonation, amidation, and coupling with a heterocyclic amine, provides a reliable pathway to access these potent agrochemicals. The protocols and insights provided in this guide are intended to empower researchers in the agrochemical and pharmaceutical industries to develop novel and effective solutions for crop protection.
References
Application Note: Laboratory-Scale Synthesis of Amides from Methyl 2-chloro-5-methoxybenzoate
Abstract
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceutical agents.[1][2] This application note provides a comprehensive guide for researchers on the laboratory-scale synthesis of N-substituted amides starting from Methyl 2-chloro-5-methoxybenzoate. We present two robust and validated protocols: a direct high-temperature aminolysis and a versatile two-step sequence involving saponification followed by a catalyzed amide coupling. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed step-by-step instructions, and provides a comparative analysis to aid scientists in selecting the optimal strategy for their specific synthetic goals.
Mechanistic Insights and Strategic Approaches
The conversion of an ester, such as this compound, to an amide is a nucleophilic acyl substitution reaction. While conceptually straightforward, esters are significantly less reactive than acyl halides or anhydrides, often necessitating forcing conditions or catalytic activation to proceed efficiently.[3][4] The direct reaction between an ester and an amine (aminolysis) can be slow and may require high temperatures, which is not always suitable for complex or thermally sensitive substrates.
To address these challenges, two primary strategies are employed in a laboratory setting:
-
Direct High-Temperature Aminolysis: This approach involves heating the ester with an excess of the desired amine. The elevated temperature provides the necessary activation energy for the nucleophilic amine to attack the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and formation of the amide. This method is atom-economical but may be limited to simpler, more robust amines.[5]
-
Two-Step Saponification-Coupling Sequence: This is a more versatile and widely used strategy, particularly in medicinal chemistry.[6] It involves: a. Saponification: The methyl ester is first hydrolyzed under basic conditions to the corresponding carboxylate salt, which is then protonated to yield 5-chloro-2-methoxybenzoic acid. b. Amide Coupling: The resulting carboxylic acid is activated in situ using a coupling reagent. This activated intermediate, often a highly reactive ester or similar species, readily reacts with the amine under mild conditions to form the desired amide with high efficiency.[2][7] This approach avoids high temperatures and is compatible with a broader range of functionalized and delicate amines.
Below is a diagram illustrating these two divergent synthetic pathways.
Caption: Divergent synthetic routes for amide synthesis.
Detailed Experimental Protocols
Protocol A: Direct High-Temperature Aminolysis
This protocol is adapted from a procedure described for the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide and is best suited for relatively simple, high-boiling point primary amines.[5]
Table 1: Materials and Reagents for Protocol A
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume | Stoichiometric Ratio |
| This compound | 200.62 | 10 | 2.01 g | 1.0 |
| Primary Amine (e.g., Phenethylamine) | 121.18 | 20 | 2.42 g (2.5 mL) | 2.0 |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the primary amine (2.0 eq). Note: Using the amine as the solvent is common when it is a liquid and inexpensive. For solid or costly amines, a high-boiling, inert solvent like xylene or diphenyl ether can be used.
-
Reaction Conditions: Heat the reaction mixture in an oil bath to 125-130°C. Stir vigorously for 5-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess amine, followed by saturated aqueous NaHCO₃ (1 x 15 mL), and finally brine (1 x 15 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography on silica gel.[8]
-
Protocol B: Two-Step Saponification and Amide Coupling
This protocol is highly versatile and generally provides cleaner reactions and higher yields for a wider variety of amines.
Table 2: Materials and Reagents for Protocol B
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume | Stoichiometric Ratio |
| Step 1: Saponification | ||||
| This compound | 200.62 | 10 | 2.01 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 20 | 0.80 g | 2.0 |
| Methanol / Water (4:1) | - | - | 25 mL | - |
| Step 2: Amide Coupling | ||||
| 5-chloro-2-methoxybenzoic acid | 186.59 | 10 | (from Step 1) | 1.0 |
| Primary/Secondary Amine | - | 11 | (Varies) | 1.1 |
| HATU | 380.23 | 12 | 4.56 g | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 30 | 5.2 mL | 3.0 |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL | - |
Step-by-Step Methodology:
2.2.1 Step 1: Saponification
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 4:1 mixture of methanol and water.
-
Base Addition: Add sodium hydroxide (2.0 eq) and equip the flask with a reflux condenser.
-
Reaction Conditions: Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.
-
Work-up:
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2 M HCl. A white precipitate of 5-chloro-2-methoxybenzoic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
-
2.2.2 Step 2: HATU-Mediated Amide Coupling [9][10]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the 5-chloro-2-methoxybenzoic acid (1.0 eq) from the previous step, HATU (1.2 eq), and the desired amine (1.1 eq).
-
Solvent and Base Addition: Dissolve the solids in anhydrous DMF (or another suitable aprotic solvent like DCM). Add DIPEA (3.0 eq) dropwise to the stirring solution at room temperature.
-
Reaction Conditions: Allow the reaction to stir at room temperature for 2-6 hours.
-
Monitoring: Monitor the formation of the amide product by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Method Selection and Data Summary
The choice between direct aminolysis and the two-step coupling approach depends on the nature of the amine substrate, available equipment, and desired purity profile.
Table 3: Comparison of Synthetic Protocols
| Parameter | Protocol A: Direct Aminolysis | Protocol B: Two-Step Saponification-Coupling |
| Reaction Conditions | High temperature (125-130°C) | Mild (Room Temperature) |
| Substrate Scope | Limited to thermally stable, high-boiling point amines. | Broad; compatible with complex and sensitive amines. |
| Reagents | Simple; requires only ester and excess amine. | Requires stoichiometric coupling reagents and base. |
| Yield & Purity | Often lower yields and may require more extensive purification. | Generally high yields and cleaner reaction profiles. |
| Advantages | Atom economical, fewer steps. | High reliability, versatility, and milder conditions. |
| Disadvantages | Harsh conditions, potential for side reactions. | More steps, generates stoichiometric waste from reagents. |
The following workflow diagram summarizes the decision-making and experimental process.
Caption: Experimental decision workflow for amide synthesis.
Safety and Materials Handling
4.1 Reagent-Specific Hazards
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11] Handle in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Avoid inhalation of dust or vapors.[15]
-
Coupling Reagents (e.g., HATU): Many coupling reagents are sensitizers and should be handled with extreme care to avoid allergic reactions.[2]
-
Amines: Many amines are corrosive, toxic, and have strong odors. Always handle them in a fume hood.
-
Solvents (DMF, DCM): Handle in a well-ventilated area and avoid contact with skin and eyes. DMF is a suspected teratogen.
4.2 General Laboratory Practices
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][13][14]
-
Perform all reactions in a properly functioning chemical fume hood.
-
In case of skin contact, wash immediately with soap and plenty of water.[12] For eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention.[13]
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. books.rsc.org [books.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 5. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 6. hepatochem.com [hepatochem.com]
- 7. fishersci.dk [fishersci.dk]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet [chemicalbook.com]
- 13. capotchem.cn [capotchem.cn]
- 14. fishersci.com [fishersci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-chloro-5-methoxybenzoate
Introduction: The Strategic Value of a Versatile Building Block
Methyl 2-chloro-5-methoxybenzoate is a key aromatic substrate whose strategic functionalization is of significant interest to researchers in organic synthesis and drug development. Its unique substitution pattern—an ortho-chloro group, a meta-methoxy group, and a methyl ester—presents both a challenge and an opportunity in palladium-catalyzed cross-coupling reactions. The electron-donating methoxy group and the presence of the ortho-ester can influence the reactivity of the aryl chloride, making the choice of catalytic system paramount for successful transformations. The resulting 2-aryl and 2-heteroaryl-5-methoxybenzoate scaffolds are prevalent in a range of biologically active molecules, underscoring the importance of efficient and robust synthetic methodologies for their preparation. Derivatives of closely related aminobenzoic acids have shown potential as anti-inflammatory and analgesic agents, as well as potent agonists and antagonists for 5-HT4 receptors, highlighting the pharmaceutical relevance of this structural motif[1][2][3][4][5].
This guide provides an in-depth technical overview and detailed protocols for the application of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Core Principles: Overcoming the Challenge of Aryl Chloride Activation
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions due to the strength of the C-Cl bond. This necessitates the use of highly active catalytic systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the crucial oxidative addition step of the catalytic cycle by increasing the electron density on the palladium center. For a substrate such as this compound, which is further electronically enriched by the methoxy group, the choice of an appropriate ligand is critical for achieving high yields and reaction efficiency.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. For an electron-rich aryl chloride like this compound, a highly active catalyst system is essential.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methylphenylboronic Acid
This protocol describes a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid.
Reagents and Equipment:
-
This compound
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Degassed water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), 4-methylphenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the mixture vigorously and heat to 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. As with the Suzuki-Miyaura coupling, the choice of a bulky, electron-rich ligand is crucial for the successful amination of this compound.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol provides a representative method for the coupling of this compound with a secondary amine, morpholine.
Reagents and Equipment:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk tube or sealed vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to a Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 eq) and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 eq) via syringe.
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours, with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired product.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a transformation of great utility in the synthesis of natural products and functional materials.
Catalytic Cycle: Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Protocol 3: Sonogashira Coupling with Phenylacetylene
The following is a representative copper-free Sonogashira coupling protocol for this compound.
Reagents and Equipment:
-
This compound
-
Phenylacetylene
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add PdCl₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (2 mL).
-
Add this compound (1.0 mmol, 1.0 eq) and phenylacetylene (1.2 mmol, 1.2 eq) via syringe.
-
Stir the reaction mixture at 60 °C for 8-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the triethylammonium chloride salt.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
IV. Heck Reaction: Vinylation of the Aryl Core
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for carbon-carbon bond formation.
Catalytic Cycle: Heck Reaction
Caption: General catalytic cycle of the Heck reaction.
Protocol 4: Heck Reaction with Butyl Acrylate
This protocol outlines a representative procedure for the Heck coupling of this compound with butyl acrylate.
Reagents and Equipment:
-
This compound
-
Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sealed reaction tube
-
Magnetic stirrer and oil bath
Procedure:
-
To a sealable reaction tube, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and P(o-tol)₃ (0.06 mmol, 6 mol%).
-
Add this compound (1.0 mmol, 1.0 eq), butyl acrylate (1.5 mmol, 1.5 eq), and triethylamine (1.5 mmol, 1.5 eq).
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat the mixture at 120-140 °C for 24-48 hours.
-
Monitor the reaction by GC-MS. After completion, cool to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Summary of Recommended Reaction Conditions
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 |
| Sonogashira | PdCl₂ | PPh₃ | Et₃N | THF | 60 |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120-140 |
Conclusion
This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The successful functionalization of this electron-rich aryl chloride hinges on the use of highly active catalytic systems, particularly those employing bulky, electron-rich phosphine ligands. The protocols provided herein serve as a robust starting point for researchers and drug development professionals to synthesize a diverse array of substituted benzoate derivatives, opening avenues for the discovery of novel therapeutic agents and functional materials. As with any catalytic reaction, optimization of the specific conditions for each unique substrate combination is encouraged to achieve maximal yield and purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hof Bürkle - Mitten im Schwarzwald: Ferienhof, Ferienwohnungen, Reiterstüble, Pensionspferde, Vesperstube, Landwirtschaft, dsp-Agrosoft [hof-buerkle.de]
- 5. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-chloro-5-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical chemical intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategy effectively.
Section 1: Strategic Synthesis of the Precursor: 2-chloro-5-methoxybenzoic acid
The overall yield of your final product is fundamentally dependent on the efficient synthesis of its precursor, 2-chloro-5-methoxybenzoic acid. The choice of starting material dictates the synthetic route and its associated challenges.
FAQ 1.1: What are the primary synthetic routes to 2-chloro-5-methoxybenzoic acid?
There are two predominant pathways, each with distinct advantages and potential pitfalls. The selection often depends on the commercial availability and cost of the starting materials.
Table 1: Comparison of Synthetic Routes to 2-chloro-5-methoxybenzoic acid
| Route | Starting Material | Key Transformation | Common Yields | Key Advantages | Major Challenges |
| Route A | 2-Amino-5-methoxybenzoic acid | Sandmeyer Reaction | 70-85% | High regioselectivity. | Handling of diazonium salts, temperature control is critical, potential for side reactions.[1][2] |
| Route B | 2-Methoxybenzoic acid | Electrophilic Chlorination | 75-90% | Fewer steps if starting material is available. | Potential for over-chlorination (dichlorination), formation of isomers.[3] |
Synthetic Pathway Overview
Caption: Synthetic routes to this compound.
Troubleshooting Guide: Route A (Sandmeyer Reaction)
The Sandmeyer reaction is a powerful tool for introducing halides to an aromatic ring but requires careful control to prevent yield loss.[4][5]
Question: My Sandmeyer reaction from 2-amino-5-methoxybenzoic acid is giving low yields and significant tar-like byproducts. What is going wrong?
Answer: This is a common issue typically rooted in the stability of the diazonium salt intermediate and the subsequent radical-nucleophilic substitution.[1][4] Let's break down the likely causes and solutions.
-
Cause 1: Diazonium Salt Decomposition. The diazonium salt of 2-amino-5-methoxybenzoic acid is unstable at elevated temperatures. If the temperature during diazotization (the reaction with NaNO₂) or the Sandmeyer reaction (the addition to the copper(I) chloride solution) rises above 5-10 °C, the salt will decompose, leading to phenols and other unwanted byproducts that form tar.[6]
-
Solution: Maintain a strict temperature of 0-5 °C throughout the entire process. Use an ice-salt bath and monitor the internal reaction temperature closely. Add the sodium nitrite solution dropwise to control any exotherm.
-
-
Cause 2: Incomplete Diazotization. If the amine is not fully converted to the diazonium salt, it can participate in side reactions, such as azo coupling with the generated diazonium salt, another source of colored, high-molecular-weight impurities.
-
Solution: Ensure the 2-amino-5-methoxybenzoic acid is fully dissolved in the acidic medium before cooling and adding sodium nitrite. Use a slight excess of hydrochloric acid to maintain a low pH and ensure complete protonation of the amine. Test for the presence of nitrous acid using potassium iodide-starch paper at the end of the addition to confirm a slight excess has been added.[7]
-
-
Cause 3: Catalyst (CuCl) Issues. The copper(I) catalyst facilitates the single-electron transfer that initiates the radical mechanism.[2][8] If the catalyst is oxidized to copper(II) or is impure, the reaction will be sluggish, allowing more time for the diazonium salt to decompose.
-
Solution: Use freshly prepared or high-purity copper(I) chloride. If preparing it in-house, ensure it is properly washed and stored to prevent oxidation. The reaction is catalytic, but using a stoichiometric amount is often practical to ensure a high reaction rate.[4]
-
Section 2: Optimizing the Esterification of 2-chloro-5-methoxybenzoic acid
Once you have high-purity 2-chloro-5-methoxybenzoic acid, the final esterification step is critical. The electronic and steric nature of this substrate—with a chloro group ortho to the carboxylic acid—influences the choice of method.
FAQ 2.1: Which esterification method is most effective for this substrate?
The moderate steric hindrance from the ortho-chloro group makes this substrate a good candidate for several methods. The choice depends on scale, available reagents, and desired purity profile.
Table 2: Comparison of Esterification Methods
| Method | Reagents | Mechanism | Key Advantages | Major Challenges |
| Fischer Esterification | Methanol (excess), H₂SO₄ (cat.) | Acid-catalyzed nucleophilic acyl substitution | Cost-effective, simple setup, environmentally benign (methanol as solvent and reagent). | Reversible reaction requiring strategies to drive to completion.[9][10] May require long reflux times. |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂), then Methanol | Nucleophilic acyl substitution on an activated acid chloride | Irreversible and fast reaction, often leading to very high conversion.[11][12] | SOCl₂ is hazardous and moisture-sensitive. Generates HCl and SO₂ gas.[13] |
| Mitsunobu Reaction | Methanol, PPh₃, DIAD/DEAD | Redox condensation with Sₙ2-like attack | Mild conditions, useful for sterically hindered substrates.[14][15] | Expensive reagents, generates stoichiometric byproducts (triphenylphosphine oxide, hydrazine) that can complicate purification.[16] |
Troubleshooting Workflow: Esterification
Caption: Decision tree for troubleshooting low esterification yields.
Troubleshooting Guide: Fischer Esterification
Question: My Fischer esterification is stalling at ~60-70% conversion even after prolonged reflux. How can I drive it to completion?
Answer: This is the classic challenge of the Fischer esterification: it is an equilibrium-controlled process.[10][17] According to Le Chatelier's principle, to shift the equilibrium toward the product ester, you must either add a large excess of a reactant or remove a product as it is formed.
-
Cause 1: Insufficient Excess of Methanol. If you are using a co-solvent, the concentration of methanol may not be high enough to effectively shift the equilibrium.
-
Solution: Use methanol as the solvent for the reaction. This provides a very large molar excess (often 50-100 equivalents), which is usually sufficient to achieve >95% conversion.[9]
-
-
Cause 2: Accumulation of Water. The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.
-
Solution: While difficult with methanol due to its boiling point, for higher-boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water. For methanol, the best strategy is simply relying on the massive excess of the alcohol.
-
-
Cause 3: Inactive Catalyst. The acid catalyst (typically H₂SO₄) can be neutralized by any basic impurities in the starting material.
-
Solution: Ensure your 2-chloro-5-methoxybenzoic acid is clean. Use a sufficient catalytic amount of concentrated sulfuric acid (typically 3-5 mol%).[18]
-
Section 3: Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol 1: Synthesis of 2-chloro-5-methoxybenzoic acid via Sandmeyer Reaction
-
Diazotization: In a three-neck flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-5-methoxybenzoic acid (1.0 eq) in a 2M solution of hydrochloric acid (4.0 eq). Cool the resulting slurry to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Workup: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2-chloro-5-methoxybenzoic acid.
Protocol 2: Esterification via the Acid Chloride Route
-
Acid Chloride Formation: In a flask fitted with a reflux condenser and a gas trap (to scrub HCl and SO₂), add 2-chloro-5-methoxybenzoic acid (1.0 eq) and thionyl chloride (SOCl₂) (2.0-3.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until gas evolution stops.
-
Esterification: Cool the reaction mixture to room temperature and carefully remove the excess SOCl₂ under reduced pressure.
-
Cool the resulting crude acid chloride in an ice bath and slowly add anhydrous methanol (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Workup: Pour the reaction mixture into ice water. Extract the product with ethyl acetate or dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by vacuum distillation or recrystallization from hexane.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 8. byjus.com [byjus.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Common side reactions in the synthesis of Methyl 2-chloro-5-methoxybenzoate
Welcome to the technical support guide for the synthesis of Methyl 2-chloro-5-methoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure the success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing a diagnosis of the problem and actionable solutions.
Issue 1: Low or No Yield of this compound
A low yield is one of the most common issues, often stemming from the reversible nature of the Fischer esterification reaction.[1][2]
Question: My reaction has resulted in a very low yield of the desired ester. What are the likely causes and how can I fix this?
Answer:
Low yield can be attributed to several factors, primarily revolving around the reaction equilibrium, work-up procedure, or suboptimal reaction conditions.
Possible Causes & Solutions:
| Possible Cause | Scientific Explanation | Troubleshooting Steps & Preventative Measures |
| Unfavorable Reaction Equilibrium | Fischer esterification is a reversible process where the carboxylic acid and alcohol are in equilibrium with the ester and water.[1][3] If the water produced is not removed or one of the reactants is not used in excess, the equilibrium may not favor the product. | 1. Use Excess Alcohol: Employ methanol as the limiting reagent's solvent, creating a large molar excess that shifts the equilibrium towards the product side, according to Le Châtelier's principle.[1] 2. Remove Water: For larger-scale reactions, consider using a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water as it is formed.[4] |
| Loss of Product During Work-up | The ester product has some solubility in the aqueous layer, especially if excess methanol is present.[1] Improper pH adjustment during neutralization of the acid catalyst can also lead to the loss of product or incomplete removal of the unreacted carboxylic acid. | 1. Efficient Extraction: After quenching the reaction with water, perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[1][5] 2. Careful Neutralization: When neutralizing the acid catalyst with a base like sodium bicarbonate, add it slowly and cautiously until effervescence ceases to avoid creating an emulsion and ensure complete removal of acidic components.[1][5] |
| Insufficient Catalyst or Reaction Time | The acid catalyst (commonly H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[3] Insufficient catalyst or time will result in an incomplete reaction. | 1. Optimize Catalyst Loading: Typically, a catalytic amount of concentrated sulfuric acid is sufficient.[1][5] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material (2-chloro-5-methoxybenzoic acid) before stopping the reaction. |
| Deactivated Catalyst | The water generated during the reaction can dilute the acid catalyst, reducing its effectiveness over time. | For stubborn reactions, consider a microwave-assisted synthesis where the catalyst can be added at intervals to maintain reaction rates.[6] |
Issue 2: Contamination with Unreacted Starting Material
The presence of 2-chloro-5-methoxybenzoic acid in the final product is a clear sign of an incomplete reaction.
Question: My final product is contaminated with the starting carboxylic acid. How can I improve the conversion rate and purify the product?
Answer:
This is a classic problem of incomplete conversion. Addressing the reaction equilibrium is key.
Root Cause Analysis and Solutions:
-
Driving the Reaction Forward: As detailed in Issue 1, the primary solution is to push the equilibrium to the product side. Increasing the reflux time and ensuring a significant excess of methanol are the most direct approaches.[1]
-
Purification Strategy: To remove the acidic starting material from your crude product, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate.[4] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer, while the neutral ester remains in the organic layer.
Troubleshooting Workflow
References
Purification of crude Methyl 2-chloro-5-methoxybenzoate by recrystallization
An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of crude Methyl 2-chloro-5-methoxybenzoate by recrystallization. This guide provides in-depth troubleshooting, FAQs, and expert protocols grounded in scientific principles.
Technical Support Center: Purification of this compound
Welcome to the dedicated support center for the purification of this compound. As Senior Application Scientists, we have compiled this guide to address the common and complex challenges encountered during the recrystallization of this intermediate. Our focus is on providing not just procedural steps, but the underlying causality to empower you to troubleshoot effectively.
Compound Profile: this compound
Understanding the physical properties of your compound is the bedrock of a successful purification strategy. This compound is a substituted aromatic ester with properties that make it amenable to recrystallization, though its low melting point requires careful solvent selection.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO₃ | [1][2][3] |
| Molecular Weight | 200.62 g/mol | [1][3] |
| Appearance | White to pale yellow solid or liquid | [2][4] |
| Melting Point | 45-47 °C | [5] |
| Boiling Point | 235-240 °C | [6] |
| Density | ~1.259 g/mL at 25 °C | [6] |
Note: The compound's low melting point means it can exist as a liquid at or slightly above standard room temperature. This is a critical factor in troubleshooting "oiling out."
Core Principles: The Science of Recrystallization
Recrystallization is a purification technique based on differential solubility. The fundamental principle is that the solubility of a solid in a solvent increases with temperature.[7] An ideal recrystallization solvent will dissolve the target compound and any soluble impurities at an elevated temperature but will exhibit poor solubility for the target compound at low temperatures.[8][9] As the solution cools, the decreasing solubility forces the target compound to crystallize out of the solution, leaving impurities behind in the "mother liquor." The slow, ordered formation of the crystal lattice inherently excludes impurity molecules, leading to a highly purified final product.[8]
Experimental Protocol: A Validated Method
This protocol provides a robust starting point for the purification of this compound.
Workflow Diagram: Recrystallization Process
Caption: General workflow for the purification of this compound by recrystallization.
Step-by-Step Methodology
-
Solvent Selection: Choose a suitable solvent or solvent pair. For an aromatic ester like this, start with methanol, ethanol, or a mixture of ethyl acetate and hexane. (See table below for guidance).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid just dissolves. The goal is to create a saturated solution at high temperature.[7]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration to remove them before cooling. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Rapid cooling can trap impurities.[10]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[8]
-
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.
Solvent Selection Guide
The choice of solvent is the most critical parameter in recrystallization.[11] An ideal solvent should dissolve the compound when hot but not when cold.
| Solvent/System | Rationale & Use Case | Boiling Point (°C) |
| Methanol | A good starting point. Its polarity is suitable for dissolving the aromatic ester at elevated temperatures. Often used for similar compounds.[12] | 65 |
| Ethanol/Water | A versatile mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Reheat to clarify and then cool. | 78 (Ethanol) |
| Ethyl Acetate/Hexane | An excellent non-alcoholic option. Dissolve in hot ethyl acetate and add hexane as the anti-solvent until the cloud point is reached.[5] This system is effective for moderately polar compounds. | 77 (EtOAc), 69 (Hexane) |
| Isopropanol | A slightly less polar alcohol than methanol or ethanol, which can sometimes provide better differential solubility. | 82 |
Frequently Asked Questions (FAQs)
Q1: I've cooled my solution, but no crystals have formed. What's wrong? This is a classic case of either using too much solvent or the solution being supersaturated.[13] First, try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[14] If that fails, add a "seed crystal" of the pure compound. As a last resort, gently boil off some solvent to increase the concentration and attempt to cool again.[10]
Q2: My compound separated as an oil, not crystals. How do I fix this? This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent, or when high levels of impurities depress the melting point.[13] The compound is melting instead of dissolving. To fix this, reheat the solution to dissolve the oil, add a small amount of additional solvent (the more "soluble" solvent if using a mixed system), and allow it to cool more slowly.[10] Using a different solvent with a lower boiling point may also be necessary.
Q3: My final yield is very low. What are the common causes? Low yield is most often caused by using too much solvent during the dissolution step, causing a significant amount of your product to remain in the mother liquor.[10] Other causes include premature crystallization during a hot filtration step or washing the final crystals with solvent that was not sufficiently cold.
Q4: My purified crystals are still colored. How can I remove colored impurities? If the color is due to a minor, highly conjugated impurity, a small amount of activated charcoal can be added to the hot solution before the hot filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce the yield.
In-Depth Troubleshooting Guide
Problem: Failure to Induce Crystallization
When a cooled solution fails to produce crystals, it indicates a stable supersaturated state or excessive dilution. The following decision tree provides a systematic approach to resolving this issue.
References
- 1. 5-chloro-2-methoxy-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Methyl 5-chloro-2-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 3. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A10787.36 [thermofisher.com]
- 5. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 6. METHYL 5-CHLORO-2-METHOXYBENZOATE | 33924-48-0 [chemicalbook.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Recrystallization [sites.pitt.edu]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Suzuki Coupling with Methyl 2-chloro-5-methoxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for the Suzuki-Miyaura cross-coupling of Methyl 2-chloro-5-methoxybenzoate. This specific substrate presents a common yet significant challenge due to its electronic and steric properties, often leading to low yields or failed reactions. This document provides the causal logic behind experimental choices to empower you to overcome these obstacles.
Understanding the Challenge: Why is this Substrate Difficult?
This compound is considered a challenging substrate for Suzuki-Miyaura coupling for two primary reasons:
-
Electronic Deactivation: The aryl chloride is electron-rich due to the presence of two electron-donating methoxy groups (one directly and one through the ester carbonyl). This increased electron density on the aromatic ring makes the crucial initial step of the catalytic cycle—oxidative addition of the palladium catalyst to the carbon-chlorine bond—energetically unfavorable and slow.[1][2] This step is often rate-limiting for such deactivated aryl chlorides.[1]
-
Steric Hindrance: The presence of the ester group ortho to the chlorine atom creates significant steric bulk around the reaction center, further impeding the approach of the palladium catalyst.[3][4]
Successfully coupling this substrate requires a catalyst system robust enough to overcome both of these hurdles. Standard conditions, such as using Pd(PPh₃)₄, are frequently ineffective.[1]
Frequently Asked Questions (FAQs)
Q1: My reaction shows no product formation, only starting material. Where do I start? A1: The most likely culprit is an inefficient catalyst system for this deactivated aryl chloride. The oxidative addition step is likely failing. Your primary focus should be on the choice of palladium source and, more importantly, the ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are essential.[1][5] Also, verify the integrity of your reagents and ensure a strictly inert atmosphere.
Q2: My reaction mixture turned black immediately upon heating. What does this mean? A2: A color change to dark brown or black is normal and usually indicates the formation of the active Pd(0) catalyst.[6] However, a rapid precipitation of a black solid can signify catalyst decomposition to palladium black, which is inactive. This can be caused by oxygen contamination or excessively high temperatures.
Q3: I'm seeing a significant amount of a side product that corresponds to the deborylation of my boronic acid. How can I prevent this? A3: You are observing protodeboronation, a common side reaction where a proton replaces the boronic acid group.[7] This is often exacerbated by excess water or strong bases.[1][8] To mitigate this, consider using a milder base like K₃PO₄ or KF, ensuring your solvent is appropriately anhydrous (though a small amount of water is often necessary), or switching from a boronic acid to a more stable boronate ester, such as a pinacol ester.[8][9]
Q4: Which base is optimal for this coupling? A4: For challenging couplings with electron-rich aryl chlorides, stronger bases are often required to facilitate the transmetalation step.[1] Potassium phosphate (K₃PO₄) is a highly effective and commonly used base.[1] Cesium carbonate (Cs₂CO₃) is another excellent but more expensive option. The choice can be substrate-dependent, so screening may be necessary.
Q5: Can I use toluene as a solvent? A5: Yes, toluene is a common solvent for Suzuki couplings. Other suitable options include 1,4-dioxane and THF.[10] Often, a mixture with a small amount of water (e.g., 4:1 or 5:1 ratio) is used to help dissolve the inorganic base and facilitate the reaction.[11][12]
Systematic Troubleshooting Guide
When a reaction fails, a systematic approach is more effective than random screening. The following workflow will help you diagnose the issue logically.
Caption: A logical workflow for troubleshooting a failed Suzuki coupling.
Deep Dive: Key Parameters & Optimization
The Catalyst System: Ligand is Key
The success of this reaction hinges on selecting a palladium catalyst system capable of activating the electron-rich C-Cl bond.
| Parameter | Recommendation & Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ are common and effective precatalysts. They are reduced in situ to the active Pd(0) species. |
| Ligand Choice | This is the most critical parameter. Standard ligands like PPh₃ are inadequate. You must use bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands stabilize the Pd(0) center, increase its electron density to promote the difficult oxidative addition, and facilitate the final reductive elimination step.[1] |
| Recommended Ligands | Buchwald Biaryl Phosphine Ligands: SPhos, XPhos, and RuPhos are industry standards for coupling deactivated aryl chlorides.[1] Alkyl Phosphine Ligands: Tricyclohexylphosphine (PCy₃) and Tri-tert-butylphosphine (PᵗBu₃) are also highly effective. |
| Catalyst Loading | Start with a higher loading of 1-3 mol% for this challenging substrate. Once conditions are optimized, the loading can be reduced. Highly active systems may work at much lower loadings.[6][13] |
The Suzuki Catalytic Cycle: Pinpointing Failure
Understanding the catalytic cycle helps to diagnose which step is failing. For this compound, the bottleneck is almost always Oxidative Addition .
Caption: The Suzuki catalytic cycle and common points of failure.
Base and Solvent System
The base and solvent work in concert to facilitate the reaction, particularly the transmetalation step.
| Parameter | Recommendation & Rationale |
| Base | K₃PO₄ (Potassium Phosphate): An excellent first choice. It is a strong base that is highly effective for difficult couplings.[1] Cs₂CO₃ (Cesium Carbonate): Often provides superior results, especially in stubborn cases, but is more costly.[1] Weaker bases (e.g., K₂CO₃, Na₂CO₃): May be insufficient for this substrate but can be tried if ester hydrolysis is a concern. |
| Solvent | Aprotic/Ethereal Solvents: 1,4-Dioxane, THF, Toluene, or DME are standard choices.[10] Aqueous Mixtures: A common and effective system is a 4:1 or 5:1 mixture of an organic solvent (like dioxane) and water.[11][12] The water helps dissolve the inorganic base. However, ensure the system is thoroughly degassed to remove oxygen, which has higher solubility in water. |
| Anhydrous vs. Aqueous | While some water is beneficial, excess water can promote protodeboronation of the boronic acid.[1] If protodeboronation is a major issue, trying rigorously anhydrous conditions with a base like KF might be a valid strategy. |
Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv), finely ground
-
1,4-Dioxane and Water (e.g., 5:1 ratio), both rigorously degassed
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Stir bar, heating mantle, condenser
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a stir bar under vacuum and allow it to cool to room temperature under a positive pressure of an inert gas (Argon or Nitrogen).
-
Adding Solids: To the flask, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Inerting the System: Seal the flask and evacuate/backfill with the inert gas. Repeat this cycle at least three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe.
-
Further Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure thorough deoxygenation.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand. Add a small amount of the degassed solvent to form a slurry. Quickly add this catalyst slurry to the main reaction flask under a positive flow of inert gas.
-
Reaction Execution: Equip the flask with a condenser (under inert gas) and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small, quenched aliquots. The reaction may take anywhere from 4 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amide Bond Formation with Methyl 2-chloro-5-methoxybenzoate
Welcome to the dedicated technical support guide for optimizing amide bond formation reactions utilizing Methyl 2-chloro-5-methoxybenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this specific substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the amide coupling of this compound. We delve into the root causes of these problems and provide actionable solutions.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired amide is one of the most common frustrations in amide synthesis.[1] Several factors can contribute to this outcome, often related to incomplete activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.[1]
-
Potential Cause A: Inefficient Carboxylic Acid Activation. The carbonyl carbon of this compound is part of an ester, which is generally less reactive than a carboxylic acid for direct amidation. While direct aminolysis of the ester is possible under harsh conditions (e.g., high heat), it is often inefficient.[2] For a successful reaction under milder conditions, the ester must first be hydrolyzed to the corresponding carboxylic acid, 2-chloro-5-methoxybenzoic acid, which can then be activated. If you are starting from the ester and attempting direct aminolysis with a coupling reagent, the reaction will likely fail.
-
Solution A: Hydrolysis and Activation.
-
Saponification: Begin by hydrolyzing the methyl ester to the free carboxylic acid using standard saponification conditions (e.g., LiOH or NaOH in a mixture of THF/water or MeOH/water). Ensure complete hydrolysis by monitoring the reaction with TLC or LC-MS. Acidify the reaction mixture to protonate the carboxylate and extract the carboxylic acid.
-
Coupling Reagent Selection: Once you have the carboxylic acid, select an appropriate coupling reagent. For sterically hindered and electron-deficient substrates like 2-chloro-5-methoxybenzoic acid, powerful uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often highly effective.[3][4][5] Carbodiimide reagents such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (1-Hydroxybenzotriazole) are a cost-effective alternative, though they may require longer reaction times.[3]
-
-
Potential Cause B: Deactivated Amine. The amine nucleophile can be rendered unreactive if it is protonated by an acidic species in the reaction mixture.[1] This is a common issue if the carboxylic acid starting material is not fully neutralized by the base before the addition of the amine.
-
Solution B: Strategic Base Addition.
-
Pre-activation: A widely accepted best practice is to "pre-activate" the carboxylic acid.[6] This involves stirring the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA) in an anhydrous aprotic solvent (e.g., DMF, DCM) for 15-30 minutes before adding the amine.[1][5][6] This ensures the formation of the highly reactive activated ester intermediate without consuming the amine.
-
Choice of Base: The choice of base is critical. DIPEA is often preferred over TEA for sterically hindered substrates as it is less likely to act as a nucleophile itself.[7] The amount of base is also important; typically 2-3 equivalents are used to neutralize the carboxylic acid and any acidic byproducts from the coupling reagent.[1][5]
-
-
Potential Cause C: Steric Hindrance. The ortho-chloro substituent on the benzoic acid ring presents significant steric hindrance around the carbonyl group, which can impede the approach of the amine nucleophile.[3] This is particularly problematic when coupling with bulky or secondary amines.
-
Solution C: Elevated Temperatures and Optimized Reagents.
-
Reaction Temperature: While many amide couplings proceed at room temperature, for sterically demanding substrates, gentle heating (e.g., 40-60 °C) may be necessary to overcome the activation energy barrier.[8][9]
-
Acyl Fluoride Intermediates: For particularly challenging couplings, consider converting the carboxylic acid to an acyl fluoride in situ. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can generate the acyl fluoride, which is a small and highly reactive intermediate, often leading to improved yields with hindered substrates.[8][9][10]
-
Issue 2: Formation of Byproducts and Purification Challenges
The presence of side products can complicate the purification of your desired amide. Understanding their origin is key to minimizing their formation.
-
Potential Cause A: N-acylurea Byproduct (with Carbodiimides). When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is often difficult to remove chromatographically.[3]
-
Solution A: Use of Additives. The addition of HOBt or OxymaPure traps the O-acylisourea intermediate by forming a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[4][7] This significantly minimizes the formation of the N-acylurea byproduct.
-
Potential Cause B: Guanidinylation of the Amine (with Uronium/Aminium Reagents). If the uronium/aminium coupling reagent (e.g., HATU, HBTU) is used in excess or if the amine is added before the carboxylic acid is fully activated, the amine can react with the coupling reagent itself to form a guanidinium byproduct.[3]
-
Solution B: Correct Order of Addition. As mentioned previously, always pre-activate the carboxylic acid with the coupling reagent and base before introducing the amine.[6] Use the coupling reagent in near-stoichiometric amounts (e.g., 1.0-1.2 equivalents).
-
Potential Cause C: Epimerization. If your amine or carboxylic acid contains a chiral center alpha to the reacting functionality, there is a risk of epimerization under the reaction conditions, particularly with strong bases or elevated temperatures.
-
Solution C: Mild Conditions and Additives.
-
Additives: The use of additives like HOBt or HOAt is known to suppress racemization.[4]
-
Base Selection: Use a weaker, non-nucleophilic base if possible. For some sensitive substrates, N-methylmorpholine (NMM) is a milder alternative to DIPEA.[7]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, starting at 0 °C and slowly warming to room temperature.[5]
-
Issue 3: Difficulty in Product Purification
Even with a clean reaction, isolating the final amide product can be challenging.
-
Potential Cause: Similar Polarity of Product and Starting Materials/Byproducts. The desired amide may have a similar polarity to unreacted starting materials or byproducts, making chromatographic separation difficult.
-
Solution: Aqueous Workup and Recrystallization.
-
Aqueous Workup: A thorough aqueous workup is crucial for removing many common impurities.[11]
-
Wash the organic layer with a mild acid (e.g., 1M HCl or citric acid) to remove excess amine and basic byproducts.[11]
-
Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts like HOBt.[11]
-
A final wash with brine helps to remove residual water before drying the organic layer.[11]
-
-
Recrystallization: Amides are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes, acetonitrile) can be a highly effective method for purification, often superior to chromatography for achieving high purity on a larger scale.[12]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Should I use the methyl ester directly or hydrolyze it to the carboxylic acid first?
For optimal results and milder reaction conditions, it is highly recommended to first hydrolyze this compound to the corresponding carboxylic acid before proceeding with the amide coupling. Direct aminolysis of the ester typically requires harsh conditions and may not be compatible with sensitive functional groups on your amine.[2]
Q2: Which coupling reagent is best for this substrate?
For a sterically hindered and electronically deactivated substrate like 2-chloro-5-methoxybenzoic acid, a high-performance coupling reagent is recommended.
-
HATU is often the reagent of choice for challenging couplings due to its high reactivity and fast reaction times.[3][4][5]
-
T3P® (Propylphosphonic anhydride) is another excellent option, known for its high yields and clean reactions, with water-soluble byproducts that are easily removed during workup.[3]
-
EDC/HOBt is a viable and more economical option, but may require longer reaction times or gentle heating to achieve full conversion.[3]
Q3: What is the best solvent for this reaction?
Anhydrous polar aprotic solvents are generally the best choice.
-
DMF (N,N-Dimethylformamide) is a common solvent for amide couplings as it effectively dissolves most starting materials and intermediates.
-
DCM (Dichloromethane) is another good option, especially if the product is less polar, as it can be easier to remove during workup.
-
Acetonitrile (ACN) can also be used and is sometimes preferred for easier removal of byproducts.[13] Crucially, the solvent must be anhydrous, as water can hydrolyze the activated intermediate, leading to low yields.[1]
Q4: How many equivalents of each reagent should I use?
A general starting point for optimization is as follows:
| Reagent | Equivalents | Rationale |
| 2-chloro-5-methoxybenzoic acid | 1.0 | Limiting Reagent |
| Amine | 1.0 - 1.2 | A slight excess can help drive the reaction to completion. |
| Coupling Reagent (e.g., HATU) | 1.0 - 1.2 | A slight excess ensures full activation of the carboxylic acid. |
| Non-nucleophilic Base (e.g., DIPEA) | 2.0 - 3.0 | Neutralizes the carboxylic acid and acidic byproducts. |
Q5: My reaction has stalled. What can I do?
If you observe incomplete conversion by TLC or LC-MS after several hours:
-
Add more coupling reagent: A small additional charge (0.2-0.3 eq) of the coupling reagent and base may restart the reaction.
-
Increase the temperature: Gently heat the reaction to 40-50 °C.
-
Ensure anhydrous conditions: If there is any doubt, ensure all reagents and solvents are dry. Moisture is a common cause of reaction failure.[1]
Section 3: Detailed Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the coupling of 2-chloro-5-methoxybenzoic acid with a primary or secondary amine.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-5-methoxybenzoic acid (1.0 equiv.) and HATU (1.1 equiv.).
-
Dissolution: Add anhydrous DMF to dissolve the solids (to achieve a concentration of 0.1-0.5 M).
-
Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 equiv.) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 15 minutes.
-
Amine Addition: Add the amine (1.1 equiv.), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the carboxylic acid is consumed (typically 1-4 hours). If the reaction is sluggish, it can be heated to 40-50 °C.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizing the Workflow
The following diagram illustrates the key decision points and workflow for a successful amide coupling reaction.
Caption: Workflow for amide bond formation.
This diagram provides a visual guide to the experimental process, from starting material preparation to final product purification, including a key troubleshooting checkpoint.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. bachem.com [bachem.com]
- 8. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Identification of Impurities in Methyl 2-chloro-5-methoxybenzoate by TLC
Welcome to the technical support center for the analysis of Methyl 2-chloro-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Thin-Layer Chromatography (TLC). Here, we move beyond simple procedural lists to provide a deeper understanding of the "why" behind the "how," ensuring robust and reliable analytical outcomes.
Section 1: Understanding Potential Impurities
In the synthesis of this compound, several impurities can arise from the starting materials, side reactions, or subsequent degradation. A thorough understanding of the synthetic route is paramount for anticipating these impurities. The primary synthesis often involves the methylation of 5-chlorosalicylic acid.[1]
Common Impurities:
-
5-chlorosalicylic acid: The primary starting material. Its presence indicates an incomplete reaction. Due to its free carboxylic acid and phenolic hydroxyl groups, it is significantly more polar than the desired ester product.[1][2]
-
2-methoxy-5-chlorobenzoic acid: This impurity arises from the hydrolysis of the methyl ester group of the final product.[3] This can occur during the reaction workup or upon prolonged storage, especially in the presence of moisture. This carboxylic acid is more polar than the product but less polar than the starting material due to the methylation of the phenolic hydroxyl group.
The structural differences between the target compound and its primary impurities form the basis for their separation by TLC. The polarity of these compounds, and thus their interaction with the polar silica gel stationary phase, is the key to achieving separation. Less polar compounds will travel further up the TLC plate, resulting in a higher Retention Factor (Rf), while more polar compounds will have a stronger affinity for the silica gel and travel shorter distances, leading to a lower Rf value.[4]
Section 2: Troubleshooting Guide for TLC Analysis
This section addresses common issues encountered during the TLC analysis of this compound and provides systematic solutions.
Issue 1: Poor Separation of Spots
Symptom: The spots for the product and impurities are too close together, or they appear as a single elongated spot.
Root Cause Analysis & Solution:
-
Inappropriate Mobile Phase Polarity: If the spots are clustered near the solvent front (high Rf values), the mobile phase is too polar. Conversely, if the spots remain near the baseline (low Rf values), the mobile phase is not polar enough.[5]
-
Solution: Adjust the solvent system. A common mobile phase for aromatic esters is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[6][7] Start with a 7:3 mixture of hexane:ethyl acetate and adjust the ratio. To increase the Rf values (move the spots up), increase the proportion of ethyl acetate. To decrease the Rf values, increase the proportion of hexane.
-
-
Lack of Resolution Between Structurally Similar Compounds: Sometimes, even with an optimized mobile phase, structurally similar compounds may not separate well.
-
Solution: Consider a different solvent system to exploit different intermolecular interactions. For example, replacing ethyl acetate with dichloromethane might alter the selectivity of the separation.
-
Issue 2: Streaking or Tailing of Spots
Symptom: Spots appear as elongated streaks rather than compact circles. This is particularly common for the carboxylic acid impurities.[8]
Root Cause Analysis & Solution:
-
Sample Overloading: Applying too much sample to the plate can saturate the stationary phase, leading to streaking.[5]
-
Solution: Dilute the sample solution and re-spot a smaller amount. A 1% solution is often a good starting point.[9]
-
-
Interaction of Acidic Impurities with Silica Gel: The carboxylic acid groups of impurities like 5-chlorosalicylic acid and 2-methoxy-5-chlorobenzoic acid can interact strongly and sometimes irreversibly with the slightly acidic silica gel, causing tailing.[3]
Issue 3: No Visible Spots on the TLC Plate
Symptom: After developing and visualizing the plate, no spots are observed.
Root Cause Analysis & Solution:
-
Insufficient Sample Concentration: The amount of compound spotted may be below the detection limit of the visualization method.[5]
-
Solution: Prepare a more concentrated sample solution or apply the sample multiple times to the same spot, allowing the solvent to evaporate completely between applications.[8]
-
-
Inappropriate Visualization Technique: The compounds may not be visible under the chosen visualization method.
-
Solution: this compound and its likely impurities are aromatic and should be visible under a UV lamp (254 nm) as dark spots on a fluorescent background.[10] If UV visualization is unsuccessful, try a chemical stain. An iodine chamber is a good general-purpose choice for organic compounds.[10] For the phenolic starting material, a ferric chloride stain can be highly specific.[11]
-
Issue 4: Unexpected Spots
Symptom: More spots appear on the TLC plate than expected.
Root Cause Analysis & Solution:
-
Sample Contamination: The sample may be contaminated with other substances from the reaction or workup.
-
Solution: Use co-spotting to help identify the unknown spots. On the same plate, spot the sample, the pure standard of the expected product, and a mixture of the sample and the standard in the same lane. If an unexpected spot is present, it will appear as a separate spot in the sample lane.
-
-
On-Plate Decomposition: The compound may be unstable on the silica gel. While many esters are stable, prolonged exposure to the acidic silica surface can sometimes lead to degradation.[9][12]
-
Solution: Run a 2D TLC to check for on-plate decomposition. Spot the sample in one corner of a square TLC plate and develop it. Then, rotate the plate 90 degrees and develop it again in the same mobile phase. If the compound is stable, it will appear on the diagonal. Any spots appearing off the diagonal are decomposition products.[10]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best mobile phase for separating this compound from its acidic impurities?
A1: A good starting point is a mixture of hexane and ethyl acetate. A ratio of 7:3 (hexane:ethyl acetate) is often effective. You may need to fine-tune this ratio to achieve optimal separation. Adding a small amount (0.5-1%) of acetic acid to the mobile phase is highly recommended to prevent the tailing of the carboxylic acid impurities.[3][5]
Q2: How can I be sure which spot corresponds to which compound?
A2: The most reliable method is to run reference standards for this compound, 5-chlorosalicylic acid, and 2-methoxy-5-chlorobenzoic acid on the same TLC plate alongside your sample. The compound with the highest Rf value will be the least polar (the product, this compound), and the compound with the lowest Rf value will be the most polar (the starting material, 5-chlorosalicylic acid).
Q3: My spots are not round. What could be the cause?
A3: Irregularly shaped spots can be due to several factors. If the spotting line was scratched during application, the solvent flow can be disrupted. If the sample was dissolved in a very polar solvent for spotting, it can lead to a "ring" effect. Always use a volatile and relatively non-polar solvent to dissolve your sample for spotting.[6]
Q4: Can I quantify the impurities using TLC?
A4: While TLC is primarily a qualitative technique, semi-quantitative analysis is possible by comparing the size and intensity of the impurity spots to those of known standards at different concentrations. For accurate quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Section 4: Experimental Protocols
Protocol 1: Standard TLC Analysis of this compound
This protocol provides a step-by-step method for the routine analysis of this compound to identify the presence of common impurities.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: 7:3:0.1 Hexane:Ethyl Acetate:Glacial Acetic Acid (v/v/v)
-
Sample solution (approx. 1 mg/mL in ethyl acetate)
-
Reference standards for this compound, 5-chlorosalicylic acid, and 2-methoxy-5-chlorobenzoic acid (approx. 1 mg/mL in ethyl acetate)
-
UV lamp (254 nm)
-
Iodine chamber (optional)
-
Ferric chloride stain (optional)
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and close the lid. Allow the chamber to equilibrate for at least 15 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the points for sample and standard application.
-
Spot the Plate: Using a capillary tube, spot the sample and each of the reference standards on the baseline. Keep the spots small and concentrated. Allow the solvent to evaporate completely.
-
Develop the Plate: Carefully place the TLC plate in the equilibrated developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle the observed spots.
-
Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
(Optional) Staining: If further visualization is needed, place the plate in an iodine chamber or spray with a suitable staining reagent like ferric chloride.
Illustrative Rf Values
The following table provides expected, illustrative Rf values for the target compound and its impurities in the recommended mobile phase. Note: These are representative values. Actual Rf values can vary depending on experimental conditions such as temperature, humidity, and the specific batch of TLC plates.
| Compound | Structure | Expected Rf Value (7:3:0.1 Hexane:EtOAc:AcOH) |
| This compound | O=C(OC)c1cc(Cl)ccc1OC | ~ 0.65 |
| 2-methoxy-5-chlorobenzoic acid | O=C(O)c1cc(Cl)ccc1OC | ~ 0.40 |
| 5-chlorosalicylic acid | O=C(O)c1cc(Cl)ccc1O | ~ 0.25 |
Workflow Diagram
References
- 1. 5-Chlorosalicylic Acid | High Purity | RUO Supplier [benchchem.com]
- 2. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Stability of unsaturated methyl esters of fatty acids on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Removal of unreacted starting materials from Methyl 2-chloro-5-methoxybenzoate
Welcome to the technical support center for the purification of Methyl 2-chloro-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials from your product. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Understanding the Challenge: The Starting Materials
The synthesis of this compound, typically via a Fischer esterification, involves the reaction of 2-chloro-5-methoxybenzoic acid with methanol in the presence of an acid catalyst. Consequently, the primary impurities to be removed from the crude product are the unreacted starting materials:
-
2-chloro-5-methoxybenzoic acid: An acidic solid.
-
Methanol: A polar, low-boiling alcohol.
The successful purification of your final ester product hinges on the effective removal of these two compounds.
Physical Properties at a Glance
A clear understanding of the physical properties of your product and impurities is fundamental to designing an effective purification strategy.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound (Product) | C₉H₉ClO₃ | 200.62 | Not widely reported; is a liquid at room temperature. | ~235-240 | Soluble in organic solvents. |
| 2-chloro-5-methoxybenzoic acid (Starting Material) | C₈H₇ClO₃ | 186.59 | 171-173 | 318.1 | Sparingly soluble in water, soluble in polar organic solvents.[1][2] |
| Methanol (Starting Material) | CH₄O | 32.04 | -97.6 | 64.7 | Miscible with water and many organic solvents. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is acidic. How do I remove the unreacted 2-chloro-5-methoxybenzoic acid?
This is the most common impurity. The key to its removal lies in its acidic nature. An acid-base liquid-liquid extraction is the most effective method.[3][4]
-
The Principle: Your desired product, an ester, is a neutral organic molecule. The unreacted starting material is a carboxylic acid. By washing your organic solution with a mild aqueous base, you can deprotonate the carboxylic acid, forming a salt. This salt is ionic and therefore soluble in the aqueous layer, while your neutral ester remains in the organic layer.[3][5]
-
Recommended Procedure:
-
Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe gas evolution (CO₂), so be sure to vent the separatory funnel frequently.
-
Separate the aqueous layer.
-
Repeat the wash with sodium bicarbonate solution to ensure complete removal of the acid.
-
Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.
-
Q2: Why should I use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide (NaOH)?
Using a strong base like NaOH is generally not recommended for purifying esters.
-
The Rationale: Esters can be hydrolyzed back to the corresponding carboxylic acid and alcohol under strongly basic conditions. This is a reversible reaction, and using a strong base can lead to the loss of your desired product. Sodium bicarbonate is sufficiently basic to neutralize the unreacted carboxylic acid without significantly hydrolyzing your ester.[3]
Q3: How do I remove the excess methanol from my reaction mixture?
Methanol is a volatile and polar solvent that needs to be removed.
-
The Principle: The significant difference in boiling points between methanol (64.7 °C) and your product (~235-240 °C) makes distillation an effective separation technique.
-
Recommended Procedures:
-
Rotary Evaporation: For smaller scales, a rotary evaporator is highly efficient at removing methanol under reduced pressure.
-
Simple Distillation: For larger scales, a simple distillation can be performed. It is important to monitor the temperature to ensure only the methanol is distilled off.
-
Q4: After the basic wash, my organic layer is cloudy. What should I do?
A cloudy organic layer typically indicates the presence of suspended water.
-
Solution:
-
First, perform a brine wash as described in Q1. This helps to draw water out of the organic layer.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent, swirl the flask, and observe if the agent clumps together. Continue adding small portions until some of the drying agent remains free-flowing.
-
Filter the solution to remove the drying agent.
-
Q5: My product still shows impurities on a TLC plate after extraction. What are my options for further purification?
If minor impurities remain, more advanced purification techniques are necessary.
-
Column Chromatography: This is a powerful technique for separating compounds based on their polarity.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The separation can be monitored by Thin Layer Chromatography (TLC).[6]
-
-
Recrystallization: If your product is a solid at room temperature or can be induced to crystallize, this can be an excellent method for achieving high purity.
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For aromatic esters, common recrystallization solvents include ethanol or solvent pairs like hexane/ethyl acetate or hexane/acetone.[7]
-
Experimental Protocols
Protocol 1: Standard Workup and Liquid-Liquid Extraction
This protocol details the initial purification steps to remove acidic impurities and excess methanol.
-
Concentration: After the reaction is complete, remove the bulk of the excess methanol using a rotary evaporator or by simple distillation.
-
Dissolution: Dissolve the remaining crude residue in ethyl acetate (EtOAc).
-
Acid Removal: Transfer the EtOAc solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃.
-
Phase Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Wash: Repeat the NaHCO₃ wash.
-
Brine Wash: Wash the organic layer with brine.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
This protocol is for further purification after the initial workup.
-
TLC Analysis: Analyze your crude product by TLC to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel in hexane.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visual Workflows
Workflow for Removal of Unreacted Starting Materials
Caption: Initial purification workflow.
Troubleshooting Logic for Purification
Caption: Decision-making for purification.
References
- 1. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 2. m.youtube.com [m.youtube.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scale-Up Synthesis of Methyl 2-chloro-5-methoxybenzoate
Welcome to the technical support guide for the scale-up synthesis of Methyl 2-chloro-5-methoxybenzoate (CAS No: 33924-48-0)[1][2]. This document is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to pilot plant or manufacturing scale. Our focus is on the electrophilic chlorination of methyl 3-methoxybenzoate, a common and cost-effective synthetic route. We will address key issues from a mechanistic and practical standpoint to ensure a robust, safe, and efficient process.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up synthesis. Each issue is presented in a question-and-answer format, providing causal analysis and actionable solutions.
Q1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?
Low yield on scale-up is a multifaceted problem often stemming from incomplete conversion, competing side reactions, or product loss during workup.
Potential Causes & Solutions:
-
Incomplete Reagent Activity: The activity of the chlorinating agent is paramount. Sulfuryl chloride (SO₂Cl₂) can degrade upon storage, especially with exposure to moisture, releasing SO₂ and Cl₂.[3]
-
Suboptimal Reaction Temperature: Electrophilic chlorination is highly temperature-dependent.
-
Too Low: The reaction rate may be too slow, leading to incomplete conversion within the allotted time.
-
Too High: Can promote the formation of by-products such as dichlorinated species or other isomers.
-
Solution: Implement strict temperature control. For the chlorination of methyl 3-methoxybenzoate with SO₂Cl₂, a temperature range of 0-10 °C is often optimal. Use a reliable reactor cooling system and monitor the internal temperature continuously.
-
-
Inefficient Mixing: On a larger scale, poor agitation can create localized "hot spots" or areas of high reagent concentration, leading to undesired side reactions.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous mixture without splashing.
-
-
Product Loss During Workup: The product, this compound, must be carefully extracted and isolated.
-
Solution: After quenching the reaction (e.g., with aqueous sodium bisulfite or sodium carbonate), ensure the pH is adjusted correctly for optimal partitioning into the organic extraction solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to maximize recovery. Optimize the final purification step, whether it be distillation or recrystallization, to minimize mechanical losses.
-
Q2: I'm observing significant isomeric impurities, particularly the 4-chloro and 6-chloro isomers. How can I improve the regioselectivity?
This is the most critical challenge for this synthesis. The methoxy (-OCH₃) group is a strong ortho-, para-director, and the methyl ester (-COOCH₃) is a meta-director. The starting material, methyl 3-methoxybenzoate, has activated positions at C2, C4, and C6.
Causality & Mitigation Strategies:
-
Understanding the Directing Effects: The -OCH₃ group strongly activates the ortho-positions (C2, C4) and the para-position (C6). The -COOCH₃ group directs meta (to C5), deactivating the ring. The desired product comes from chlorination at C2, which is sterically hindered by the adjacent ester. The primary undesired isomers are from chlorination at the more accessible C4 and C6 positions.
-
Choice of Chlorinating Agent: Different agents have different steric bulk and reactivity profiles.
-
Sulfuryl Chloride (SO₂Cl₂): Often used with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or initiated by free-radical initiators. However, for activated rings, it can be used without a catalyst. Its reactivity can sometimes be difficult to control on a large scale.
-
N-Chlorosuccinimide (NCS): A milder chlorinating agent that can sometimes offer better regioselectivity.[6] Reactions with NCS are often run in polar aprotic solvents like DMF or acetonitrile.[6]
-
-
Solvent Effects: The solvent can influence the electrophilicity of the chlorinating species and stabilize intermediates, thereby affecting the isomer ratio.
-
Recommendation: Nonpolar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred for SO₂Cl₂ chlorinations. For NCS, polar aprotic solvents are common. Experimenting with solvent choice at the lab scale is crucial before scaling up.
-
-
Controlled Reagent Addition: The rate of addition of the chlorinating agent is critical.
-
Protocol: Add the chlorinating agent subsurface via a syringe pump or addition funnel over a prolonged period (e.g., 2-4 hours) while maintaining a low reaction temperature (0-5 °C). This keeps the instantaneous concentration of the electrophile low, favoring the kinetically controlled formation of the desired, albeit more hindered, 2-chloro isomer over the thermodynamically favored alternatives.
-
The following diagram illustrates a decision-making workflow for troubleshooting low yield issues.
Caption: Troubleshooting Decision Tree for Low Yield.
Frequently Asked Questions (FAQs)
Q1: What are the Critical Process Parameters (CPPs) to monitor for this scale-up?
For a robust and reproducible process, the following parameters must be strictly controlled:
| Parameter | Typical Range | Justification |
| Temperature | 0 °C to 10 °C | Controls reaction rate and selectivity. Prevents thermal runaway and byproduct formation. |
| Reagent Stoichiometry | 1.05 - 1.20 eq. (Chlorinating Agent) | Ensures complete conversion of the starting material without promoting excess side reactions like dichlorination. |
| Addition Rate | 2 - 4 hours | Maintains a low concentration of the electrophile, improving regioselectivity and heat management. |
| Agitation Speed | Reactor Dependent | Ensures thermal and mass transfer, preventing localized concentration and temperature gradients. |
| Reaction Time | 2 - 6 hours | Monitored by in-process controls to ensure the reaction goes to completion without product degradation. |
Q2: What analytical methods are recommended for in-process control and final product release?
Effective analytical monitoring is crucial for process control and quality assurance.
-
In-Process Control (IPC):
-
Technique: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Purpose: To monitor the disappearance of the starting material (Methyl 3-methoxybenzoate) and the appearance of the product and key isomers. This data determines the reaction endpoint.
-
GC-MS can be invaluable during development to identify unknown impurity peaks.[7]
-
-
Final Product Release:
-
Purity Assay: A validated HPLC or GC method is required to determine the purity of the final product and quantify any residual starting materials or isomers.[8][9]
-
Identity: Confirmation via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Residual Solvents: Analysis by Headspace GC if required by regulatory standards.
-
| Typical GC Analytical Method | |
| Technique | Gas Chromatography with Flame Ionization Detector (GC-FID) |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp | 250 °C |
| Oven Program | 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector Temp | 300 °C |
| Typical Retention Times | Methyl 3-methoxybenzoate: ~7.5 min; this compound: ~8.2 min (Isomers will have distinct retention times) |
Q3: What are the primary safety concerns when using sulfuryl chloride (SO₂Cl₂) on a large scale?
Sulfuryl chloride is a highly toxic, corrosive, and water-reactive chemical that requires stringent safety protocols.[4][5]
-
Toxicity & Corrosivity: It is a strong irritant to the eyes, skin, and respiratory tract.[3][10] Inhalation can be fatal and may cause delayed pulmonary edema.
-
Water Reactivity: It reacts violently with water, releasing toxic and corrosive gases (HCl and H₂SO₄).[4][5] This reaction is highly exothermic.
-
Pressure Build-up: Slow decomposition can occur during storage, leading to pressure build-up in sealed containers. Containers should be vented periodically.[10]
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): A full-face respirator with an appropriate acid gas cartridge, chemical-resistant clothing (rubber or neoprene), and heavy-duty gloves are mandatory.[3]
-
Ventilation: All transfers and reactions must be conducted in a well-ventilated area, preferably within a fume hood or a contained and scrubbed reactor system.
-
Inert Atmosphere: The reactor must be completely dry and purged with an inert gas (e.g., nitrogen) before introducing SO₂Cl₂ to prevent hazardous reactions with moisture.
-
Quenching: The reaction quench must be performed carefully by slowly adding the reaction mixture to the quenching solution (e.g., a cooled, stirred solution of sodium bicarbonate or sodium bisulfite), never the other way around.
-
Spill Management: Have appropriate spill kits containing neutral absorbent materials readily available. Do NOT use water to clean up spills.[10]
Experimental Protocol: Scaled-Up Chlorination
This protocol is a representative example and must be adapted and validated for specific equipment and safety procedures at your facility.
Objective: To synthesize this compound from Methyl 3-methoxybenzoate on a 100g scale.
Reagents:
-
Methyl 3-methoxybenzoate (100 g, 0.60 mol)
-
Sulfuryl Chloride (SO₂Cl₂) (97.2 g, 0.72 mol, 1.2 eq.)
-
Dichloromethane (DCM) (1 L)
-
Saturated Sodium Bicarbonate Solution (~1 L)
-
Brine (500 mL)
-
Anhydrous Magnesium Sulfate
Procedure Workflow:
Caption: Experimental Workflow for Scale-Up Synthesis.
References
- 1. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-chloro-2-methoxybenzoate, 98% | Fisher Scientific [fishersci.ca]
- 3. Everything about Sulfuryl Chloride [yufenggp.com]
- 4. nbinno.com [nbinno.com]
- 5. scribd.com [scribd.com]
- 6. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]
- 7. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: By-product Formation in Reactions Involving Methyl 2-chloro-5-methoxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-chloro-5-methoxybenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding by-product formation in common synthetic transformations. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted impurities, thereby improving reaction efficiency and simplifying purification.
I. Understanding the Reactivity of this compound
This compound is a substituted aromatic compound with three key functional groups that influence its reactivity: a methyl ester, a chloro group, and a methoxy group. The interplay of these groups dictates the potential for by-product formation.
-
The Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring through resonance.
-
The Chloro Group (-Cl): This is a deactivating, ortho, para-directing group. It withdraws electron density through induction but can donate electron density through resonance.
-
The Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group that withdraws electron density from the ring.
The combined electronic effects of these substituents create a specific reactivity profile that must be considered when planning synthetic routes.
II. Frequently Asked Questions and Troubleshooting Guides
Electrophilic Aromatic Substitution (e.g., Nitration, Friedel-Crafts Acylation)
Question: I am attempting a nitration reaction on this compound and am observing the formation of multiple products. How can I improve the regioselectivity and minimize by-products?
Answer:
The formation of isomeric by-products is a common challenge in the nitration of substituted benzenes. In the case of this compound, the directing effects of the methoxy and chloro groups are synergistic, both favoring substitution at the positions ortho and para to themselves. This leads to a complex product mixture if not carefully controlled.
Common By-products and Their Formation:
-
Desired Product (4-nitro isomer): The incoming electrophile (NO₂⁺) adds to the position that is para to the chloro group and ortho to the methoxy group. This is generally the major product due to the strong activating and directing effect of the methoxy group.
-
Isomeric By-product (6-nitro isomer): Substitution can also occur at the position ortho to both the chloro and methoxy groups. Steric hindrance from the adjacent chloro and methoxy groups can make this a minor product.
-
Hydrolysis By-product (2-chloro-5-methoxybenzoic acid): The strongly acidic conditions of nitration can lead to the hydrolysis of the methyl ester.
-
Demethylation By-product (Methyl 2-chloro-5-hydroxybenzoate): Strong acids can also cause the demethylation of the methoxy group.
Troubleshooting and Mitigation Strategies:
| By-product | Likely Cause | Mitigation Protocol |
| Isomeric Nitro Products | Competing directing effects of substituents. | 1. Control of Reaction Temperature: Maintain a low temperature (typically 0-5°C) during the addition of the nitrating agent to enhance selectivity. 2. Choice of Nitrating Agent: Use a milder nitrating agent, such as a mixture of nitric acid and acetic anhydride, instead of the more aggressive sulfuric acid/nitric acid mixture. |
| Hydrolysis Product | Presence of water and strong acid. | 1. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. 2. Shorter Reaction Times: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize exposure to acidic conditions. |
| Demethylation Product | Strong Lewis or Brønsted acids. | 1. Avoid Excess Acid: Use the minimum stoichiometric amount of acid necessary for the reaction. 2. Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
Experimental Protocol: Selective Nitration of this compound
-
Cool a solution of this compound in a suitable solvent (e.g., acetic anhydride) to 0°C in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice water to quench the reaction and precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.
-
Purify the product by recrystallization or column chromatography to separate the desired 4-nitro isomer from other by-products.
Question: During a Friedel-Crafts acylation of this compound, I am getting a low yield of the desired product and a significant amount of a dark, tarry substance. What is happening and how can I fix it?
Answer:
Friedel-Crafts reactions have several limitations, and the issues you are observing are likely due to a combination of factors related to your starting material and reaction conditions.[1][2]
Common By-products and Their Formation:
-
Polyacylation Products: The product of the initial acylation may be more reactive than the starting material, leading to the addition of a second acyl group. However, with the deactivating acyl group, this is less common.
-
Demethylation Product: The Lewis acid catalyst (e.g., AlCl₃) can complex with the oxygen of the methoxy group, leading to its cleavage (demethylation).[3] This forms a phenolic compound that can undergo further side reactions.
-
Decomposition/Polymerization: The combination of a strong Lewis acid and an activated aromatic ring can lead to the formation of polymeric or tarry by-products, especially at elevated temperatures.
Troubleshooting and Mitigation Strategies:
| By-product | Likely Cause | Mitigation Protocol |
| Demethylation | Strong Lewis acid catalyst. | 1. Use a Milder Lewis Acid: Consider using a less aggressive Lewis acid such as FeCl₃ or ZnCl₂. 2. Stoichiometric Control: Use a stoichiometric amount of the Lewis acid rather than a catalytic amount, as it will be complexed by the product. 3. Low Temperature: Conduct the reaction at a low temperature (e.g., -10 to 0°C) to minimize demethylation. |
| Tarry By-products | Decomposition of starting material or product. | 1. Lower Reaction Temperature: This is the most critical parameter to control. 2. Inverse Addition: Add the substrate to the pre-formed complex of the acylating agent and Lewis acid to maintain a low concentration of the reactive aromatic compound. 3. Shorter Reaction Times: Monitor the reaction closely and work it up as soon as it is complete. |
Logical Workflow for Troubleshooting Friedel-Crafts Acylation:
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Nucleophilic Substitution Reactions
Question: I am trying to displace the chloro group with an amine nucleophile, but I am getting a mixture of products, including some where the ester has been converted to an amide. How can I favor substitution at the chloro position?
Answer:
This is a classic case of competing reaction pathways. While the chloro group can be displaced via nucleophilic aromatic substitution (SₙAr), the methyl ester is also susceptible to nucleophilic attack, leading to amidation.
Common By-products and Their Formation:
-
Desired Product (Amine Substitution): The amine attacks the carbon bearing the chloro group, leading to its displacement. This reaction is often slow and requires forcing conditions.
-
Amide By-product: The amine attacks the electrophilic carbonyl carbon of the methyl ester, leading to the formation of an amide. This reaction is often faster than SₙAr.[4]
-
Hydrolysis By-product: If water is present, the ester can be hydrolyzed to the corresponding carboxylic acid, especially under basic conditions.
Troubleshooting and Mitigation Strategies:
| By-product | Likely Cause | Mitigation Protocol |
| Amide Formation | Nucleophilic attack at the ester carbonyl. | 1. Lower Reaction Temperature: Amidation often has a lower activation energy than SₙAr. Running the reaction at a lower temperature for a longer time may favor the desired substitution. 2. Use a Bulky Base: Employ a sterically hindered, non-nucleophilic base (e.g., DBU, DIPEA) to deprotonate the amine without competing as a nucleophile. 3. Protect the Ester: If feasible, consider reducing the ester to an alcohol, performing the SₙAr, and then re-oxidizing to the carboxylic acid. |
| Hydrolysis | Presence of water. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Reaction Pathway Diagram:
Caption: Competing pathways in amination reactions.
Hydrolysis and Demethylation
Question: After my reaction and workup, I have a significant amount of 2-chloro-5-methoxybenzoic acid in my product mixture. What causes this hydrolysis and how can I prevent it?
Answer:
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a common side reaction, particularly under either strongly acidic or basic conditions.[4]
Causes of Hydrolysis:
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion can directly attack the carbonyl carbon, leading to the formation of a carboxylate salt. This is then protonated during acidic workup to give the carboxylic acid.
Troubleshooting and Mitigation Strategies:
| Condition | Mitigation Protocol |
| Acidic Reaction/Workup | 1. Minimize Water: Use anhydrous reagents and solvents. 2. Neutralize Carefully: During workup, neutralize the acid with a weak base (e.g., sodium bicarbonate solution) at a low temperature. 3. Limit Exposure Time: Minimize the time the compound is in contact with the acidic medium. |
| Basic Reaction/Workup | 1. Low Temperature: Perform the reaction and workup at low temperatures to slow the rate of hydrolysis. 2. Use Non-Aqueous Bases: If possible, use non-aqueous bases like sodium hydride or lithium diisopropylamide in an anhydrous solvent. 3. Careful pH Adjustment: During workup, adjust the pH carefully to avoid strongly basic conditions for extended periods. |
Question: I am seeing a by-product that appears to be phenolic. Is it possible that the methoxy group is being cleaved?
Answer:
Yes, the cleavage of the methoxy group (O-demethylation) is a known side reaction, particularly under harsh conditions.
Causes of Demethylation:
-
Strong Lewis Acids: Lewis acids like AlCl₃, BBr₃, or FeCl₃ can coordinate to the oxygen of the methoxy group, facilitating the cleavage of the methyl-oxygen bond.
-
Strong Protic Acids: Concentrated mineral acids (e.g., HBr, HI) at elevated temperatures can also effect demethylation.
Troubleshooting and Mitigation Strategies:
-
Avoid Harsh Lewis Acids: If a Lewis acid is required, choose a milder one or use it at a lower temperature.
-
Control Temperature: Avoid high reaction temperatures, especially when strong acids are present.
-
Alternative Synthetic Routes: If demethylation is a persistent problem, consider protecting the phenol as a different ether (e.g., benzyl ether) that can be cleaved under milder conditions.
III. General Purification Strategies
When by-products are formed, effective purification is essential. Here are some general strategies for purifying the products of reactions involving this compound:
-
Column Chromatography: This is a versatile technique for separating isomers and other by-products with different polarities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Recrystallization: If the desired product is a solid and the impurities have different solubilities, recrystallization can be a highly effective purification method.
-
Acid-Base Extraction: If acidic (e.g., hydrolyzed ester) or basic (e.g., amine) by-products are present, they can often be removed by washing the organic layer with a basic (e.g., NaHCO₃ solution) or acidic (e.g., dilute HCl) aqueous solution, respectively.
IV. References
-
BenchChem. (n.d.). A Comparative Guide to the Regioselectivity in the Synthesis of 2-Chloro-5-nitrobenzaldehyde. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--
-
Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Retrieved from --INVALID-LINK--
-
Quora. (2016). How can you determine the nitration of methyl benzoate? Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Methyl 5-chloro-2-methoxybenzoate, 98%. Retrieved from --INVALID-LINK--
-
Google Patents. (2016). Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
YouTube. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from --INVALID-LINK--
-
Google Patents. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Retrieved from --INVALID-LINK--
-
Quora. (2021). Can methyl benzoate be hydrolyzed? Retrieved from --INVALID-LINK--
-
Blucher Chemistry Proceedings. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Retrieved from --INVALID-LINK--
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-chloro-5-methoxybenzoate
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique in this endeavor, offering detailed insights into the molecular framework of a compound. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for Methyl 2-chloro-5-methoxybenzoate, a substituted aromatic ester of significant interest in synthetic chemistry.
A key challenge in the characterization of substituted benzene rings is the differentiation of isomers, where subtle changes in substituent positions can lead to significant alterations in chemical and biological properties. To this end, this guide presents a comparative analysis of this compound with its structural isomers and related analogs, namely Methyl 5-chloro-2-methoxybenzoate, Methyl 2-chlorobenzoate, and Methyl 2-methoxybenzoate. Through a detailed examination of their respective NMR spectra, we will illustrate how chemical shifts and coupling patterns serve as diagnostic fingerprints for each unique molecular structure.
Comparative ¹H and ¹³C NMR Spectral Data
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and its selected structural analogs. The data for this compound is presented from experimental findings, while data for the comparative compounds are compiled from established literature and spectral databases.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | ¹H | 7.34 | d | 8.7 | H-3 |
| ¹H | 7.33 | d | 3.2 | H-6 | |
| ¹H | 6.96 | dd | 8.9, 3.1 | H-4 | |
| ¹H | 3.93 | s | - | -COOCH₃ | |
| ¹H | 3.82 | s | - | Ar-OCH₃ | |
| ¹³C | Data not available | - | - | - | |
| Methyl 5-chloro-2-methoxybenzoate | ¹H | See spectrum | - | - | - |
| ¹³C | See spectrum | - | - | - | |
| Methyl 2-chlorobenzoate | ¹H | 7.79-7.81 | m | - | Ar-H |
| ¹H | 7.29-7.44 | m | - | Ar-H | |
| ¹H | 3.91 | s | - | -OCH₃ | |
| ¹³C | 166.1 | - | - | C=O | |
| ¹³C | 133.7 | - | - | Ar-C | |
| ¹³C | 132.6 | - | - | Ar-C | |
| ¹³C | 131.4 | - | - | Ar-C | |
| ¹³C | 131.1 | - | - | Ar-C | |
| ¹³C | 130.1 | - | - | Ar-C | |
| ¹³C | 126.6 | - | - | Ar-C | |
| ¹³C | 52.4 | - | - | -OCH₃ | |
| Methyl 2-methoxybenzoate | ¹H | See spectrum | - | - | - |
| ¹³C | See spectrum | - | - | - |
Note: Detailed spectral data for Methyl 5-chloro-2-methoxybenzoate and Methyl 2-methoxybenzoate can be found in the referenced spectral databases. Due to the unavailability of experimental ¹³C NMR data for this compound in the searched literature, this entry remains incomplete.
Analysis of Spectral Data
The ¹H NMR spectrum of this compound provides a clear illustration of the substituent effects on the aromatic protons. The proton at the 3-position (H-3) appears as a doublet at 7.34 ppm with a coupling constant of 8.7 Hz, indicative of ortho-coupling to the proton at the 4-position. The proton at the 6-position (H-6) is observed as a doublet at 7.33 ppm with a smaller coupling constant of 3.2 Hz, which arises from meta-coupling to the proton at the 4-position. The proton at the 4-position (H-4) exhibits a doublet of doublets at 6.96 ppm, resulting from both ortho-coupling to H-3 and meta-coupling to H-6. The two singlets at 3.93 ppm and 3.82 ppm are readily assigned to the methyl ester and methoxy protons, respectively.
A comparative analysis with its isomer, Methyl 5-chloro-2-methoxybenzoate, would reveal distinct differences in the aromatic region of the ¹H NMR spectrum due to the altered positions of the chloro and methoxy groups, leading to different electronic environments and coupling patterns for the aromatic protons. Similarly, comparing the spectrum to Methyl 2-chlorobenzoate and Methyl 2-methoxybenzoate allows for the dissection of the individual contributions of the chloro and methoxy substituents to the chemical shifts of the aromatic protons.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for substituted benzoate derivatives, designed to ensure accuracy and reproducibility.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its versatility and minimal interference in the ¹H NMR spectrum, with a residual peak at approximately 7.26 ppm.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
The solvent height in the NMR tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe.
2. NMR Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field across the sample. This is a critical step to obtain sharp, well-resolved peaks. Automated shimming routines are available on modern spectrometers.
3. ¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.
-
Acquisition Time (at): 2-4 seconds. This determines the resolution of the spectrum.
-
Relaxation Delay (d1): 1-2 seconds. This allows for the protons to return to their equilibrium state before the next pulse.
-
Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.
-
Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate for most organic compounds.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Quaternary carbons have longer relaxation times, so a longer delay is often necessary for their quantitative observation.
-
Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width (sw): A spectral width of 200-240 ppm is standard for ¹³C NMR.
-
Decoupling: Use proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with the proton and carbon atoms labeled for correlation with the NMR spectral data.
Caption: Molecular structure of this compound with atom numbering.
A Comparative Guide to the Infrared Spectroscopy of Methyl 2-chloro-5-methoxybenzoate
This guide provides an in-depth analysis of the infrared (IR) spectrum of Methyl 2-chloro-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive comparison with structurally related molecules to elucidate the spectroscopic impact of its constituent functional groups. By integrating experimental data with fundamental spectroscopic principles, this guide serves as a practical reference for the structural characterization of substituted aromatic esters.
Introduction: The Vibrational Language of Molecules
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern, or spectrum, serves as a unique molecular fingerprint, providing invaluable information about the functional groups present and the overall molecular structure.
For a multi-substituted aromatic compound like this compound, the IR spectrum is a rich tapestry of overlapping vibrational signals. To decipher this complex information, a comparative approach is essential. By analyzing the spectra of simpler, related molecules, we can isolate and understand the contributions of each functional group—the methyl ester, the chloro substituent, and the methoxy group—to the final spectrum.
This guide will compare the experimental IR spectrum of this compound with that of Methyl benzoate and Methyl 2-chlorobenzoate. This comparative analysis will highlight the diagnostic spectral shifts and changes in peak intensity that arise from the electronic and steric effects of the chloro and methoxy substituents on the benzene ring.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The quality and reliability of an IR spectrum are paramount for accurate structural elucidation. The following protocol outlines the standard procedure for acquiring the Fourier Transform Infrared (FTIR) spectrum of a solid organic compound using the KBr pellet method. This technique is chosen for its ability to produce high-resolution spectra with minimal interference from the sample matrix.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet die
-
Analytical balance
-
Oven
Reagents:
-
This compound (solid)
-
Potassium bromide (KBr), spectroscopy grade, dried in an oven at 110°C for at least 2 hours prior to use.
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 150-200 mg of dried KBr.
-
Grinding: Add the KBr to the agate mortar and grind it to a fine powder. Then, add the this compound to the mortar and continue grinding the mixture for 2-3 minutes to ensure homogeneity.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 2-3 minutes. The resulting pellet should be thin and transparent.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹, typically with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded under the same conditions and automatically subtracted from the sample spectrum to remove any contributions from atmospheric water and carbon dioxide.
This self-validating protocol ensures the acquisition of a high-quality spectrum by minimizing moisture contamination and ensuring a uniform dispersion of the analyte in the KBr matrix.
Spectral Analysis and Comparison
The following sections detail the key vibrational modes observed in the IR spectrum of this compound and compare them to the spectra of Methyl benzoate and Methyl 2-chlorobenzoate. This comparative analysis will illuminate the influence of the chloro and methoxy substituents on the vibrational frequencies of the aromatic ester.
The Carbonyl Stretch (C=O): A Sensitive Probe of Electronic Effects
The carbonyl stretching vibration is one of the most intense and diagnostic absorptions in the IR spectrum of an ester. For aromatic esters, this peak typically appears in the range of 1730-1715 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents on the aromatic ring.
| Compound | C=O Stretch (cm⁻¹) |
| Methyl benzoate | 1724 |
| Methyl 2-chlorobenzoate | 1732 |
| This compound | 1728 |
-
Methyl benzoate , as our baseline, exhibits a strong C=O stretching absorption at 1724 cm⁻¹.
-
In Methyl 2-chlorobenzoate , the electron-withdrawing chloro group at the ortho position increases the double bond character of the carbonyl group, leading to a shift to a higher wavenumber (1732 cm⁻¹).
-
For This compound , the presence of both an electron-withdrawing chloro group and an electron-donating methoxy group results in a C=O stretching frequency of 1728 cm⁻¹. The electron-donating effect of the para-methoxy group partially counteracts the effect of the ortho-chloro group, resulting in a frequency intermediate between the other two compounds.
The C-O Stretching Region: Unraveling the Ester and Ether Linkages
Aromatic esters display two characteristic C-O stretching bands. The asymmetric C-O-C stretch typically appears between 1300-1200 cm⁻¹ and the symmetric stretch is found between 1150-1000 cm⁻¹. The methoxy group also contributes to absorptions in this region.
| Compound | Asymmetric C-O-C Stretch (cm⁻¹) | Symmetric C-O-C Stretch (cm⁻¹) | Ar-O-CH₃ Stretch (cm⁻¹) |
| Methyl benzoate | 1277 | 1111 | - |
| Methyl 2-chlorobenzoate | 1292 | 1126 | - |
| This compound | 1288 | 1115 | 1246 |
-
The spectra of all three compounds show the characteristic asymmetric and symmetric C-O-C stretching bands of the methyl ester group.
-
This compound exhibits an additional strong band at 1246 cm⁻¹, which can be assigned to the asymmetric C-O-C stretching of the anisole-like methoxy group. The corresponding symmetric stretch is also observed.
Aromatic C-H and C=C Vibrations: Fingerprinting the Benzene Ring
The substitution pattern on the benzene ring can be deduced from the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region and the aromatic C=C stretching vibrations between 1600-1450 cm⁻¹.
| Compound | Aromatic C=C Stretches (cm⁻¹) | C-H Out-of-Plane Bending (cm⁻¹) |
| Methyl benzoate | ~1600, ~1585, ~1450 | ~710, ~680 |
| Methyl 2-chlorobenzoate | ~1590, ~1575, ~1475, ~1440 | ~750 |
| This compound | ~1595, ~1570, ~1480, ~1435 | ~880, ~810 |
-
The C-H out-of-plane bending patterns are indicative of the substitution on the benzene ring. Methyl benzoate shows bands characteristic of a monosubstituted ring. Methyl 2-chlorobenzoate shows a pattern for ortho-disubstitution.
-
This compound , being a 1,2,4-trisubstituted benzene derivative, displays a distinct pattern of C-H out-of-plane bending absorptions, with characteristic bands around 880 and 810 cm⁻¹.
The C-Cl Stretch: A Halogen's Signature
The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ region. This band can sometimes be weak and may be obscured by other absorptions in the fingerprint region.
-
In both Methyl 2-chlorobenzoate and This compound , a band in the region of 750-700 cm⁻¹ can be attributed to the C-Cl stretching vibration, confirming the presence of the chloro substituent.
Visualizing the Molecular Structure and Spectroscopic Workflow
To further clarify the relationships between the molecular structure and the IR spectrum, the following diagrams are provided.
Figure 1. Molecular structure of this compound.
Figure 2. Workflow for IR spectroscopic analysis.
Conclusion
The infrared spectrum of this compound is a composite of the vibrational signatures of its constituent functional groups, each influenced by the electronic environment of the substituted benzene ring. Through a systematic comparison with the spectra of Methyl benzoate and Methyl 2-chlorobenzoate, we have successfully assigned the major absorption bands and rationalized the observed frequency shifts.
This guide demonstrates the power of comparative IR spectroscopy for the unambiguous characterization of complex organic molecules. The detailed protocol and data analysis presented herein provide a robust framework for researchers and professionals engaged in the synthesis and analysis of pharmaceutical intermediates and other fine chemicals.
A Senior Application Scientist's Guide to Isomeric Reactivity: Methyl 2-chloro-5-methoxybenzoate and its Congeners
Introduction
In the landscape of pharmaceutical and specialty chemical synthesis, substituted aromatic compounds are foundational building blocks. Methyl chloromethoxybenzoates, in particular, offer a versatile scaffold featuring three key functional groups: a leaving group (chloro), an activating/directing group (methoxy), and an ester. The precise arrangement of these substituents around the benzene ring dramatically alters the molecule's electronic properties and, consequently, its chemical reactivity. Understanding these isomeric differences is not merely an academic exercise; it is critical for optimizing reaction conditions, predicting side products, and designing efficient synthetic routes in drug development and materials science.
This guide provides an in-depth comparison of the reactivity of Methyl 2-chloro-5-methoxybenzoate against a selection of its structural isomers. We will focus primarily on Nucleophilic Aromatic Substitution (SNAr), the most synthetically relevant reaction for this class of compounds, with a secondary analysis of ester hydrolysis. By dissecting the underlying electronic and steric principles, this document aims to equip researchers with the predictive power to select the optimal isomer and reaction strategy for their specific application.
The Theoretical Framework: Activating and Deactivating Effects in SNAr Reactions
Aromatic rings are inherently electron-rich and typically undergo electrophilic, not nucleophilic, substitution. However, the presence of potent electron-withdrawing groups (EWGs) can render the ring sufficiently electron-poor to be attacked by a nucleophile.[1][2] The Nucleophilic Aromatic Substitution (SNAr) reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack by the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3][4]
The stability of this complex is the single most important factor governing the reaction rate. For an SNAr reaction to be facile, two conditions must be met:
-
A good leaving group (typically a halide) must be present.
-
Strong electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex through resonance.[2][4][5]
Let's analyze the substituents in our target molecules:
-
-Cl (Chloro group): This is our leaving group. It is deactivating due to its strong inductive electron-withdrawing effect (-I), but it is an ortho, para director in electrophilic substitution due to a weak resonance donating effect (+R).[6][7][8]
-
-COOCH3 (Methyl Ester group): This is a strong electron-withdrawing group through both induction (-I) and resonance (-R). As such, it is a powerful activator for SNAr when positioned ortho or para to the leaving group.
-
-OCH3 (Methoxy group): This group has a dual nature. It is electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+R). In the context of SNAr, its role is complex. While its inductive effect can slightly destabilize a carbanion, its powerful resonance-donating effect generally deactivates the ring towards nucleophilic attack unless its electronic contribution is overridden by other factors.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
To objectively compare the isomers, we must analyze the positions of the electron-withdrawing ester group (-COOCH3) and the electronically ambiguous methoxy group (-OCH3) relative to the chloro leaving group. The most reactive isomers will have the strongly activating ester group at the ortho or para position.
| Isomer Name | Structure | Electronic Analysis of Substituent Positions (relative to -Cl) | Predicted SNAr Reactivity | Rationale |
| Methyl 2-chloro-4-methoxybenzoate | Cl at C2, COOCH3 at C1, OCH3 at C4 | -COOCH3: ortho-OCH3: para | Very High | The ester group is ortho to the chlorine, providing powerful resonance and inductive withdrawal to stabilize the Meisenheimer complex. The para methoxy group, while resonance-donating, is less influential than the powerfully activating ortho ester. This isomer is primed for rapid substitution. |
| Methyl 4-chloro-2-methoxybenzoate | Cl at C4, COOCH3 at C1, OCH3 at C2 | -COOCH3: meta-OCH3: ortho | Moderate | The activating ester group is meta, meaning its strong resonance-withdrawing effect cannot stabilize the intermediate. Reactivity is driven by the ester's inductive effect and the methoxy group at the ortho position. While the methoxy group is resonance-donating, its proximity might offer some inductive stabilization or interaction with the incoming nucleophile. |
| This compound | Cl at C2, COOCH3 at C1, OCH3 at C5 | -COOCH3: ortho-OCH3: meta | High | Similar to the 2,4-isomer, the ester group is in the activating ortho position. The methoxy group is meta, meaning its deactivating resonance effect is not transmitted to the reaction center. This structure benefits fully from the ester's activation without interference from the methoxy group. |
| Methyl 5-chloro-2-methoxybenzoate | Cl at C5, COOCH3 at C1, OCH3 at C2 | -COOCH3: para-OCH3: ortho | High | The ester group is in the highly activating para position, allowing for maximum resonance stabilization of the negative charge on the intermediate. The ortho methoxy group's resonance donation is a deactivating influence, but the para ester is a dominant activating force. |
| Methyl 4-chloro-3-methoxybenzoate | Cl at C4, COOCH3 at C1, OCH3 at C3 | -COOCH3: meta-OCH3: meta | Low | Neither the ester nor the methoxy group is in a position (ortho or para) to provide resonance stabilization to the Meisenheimer complex. The reaction relies solely on weaker inductive effects, predicting sluggish reactivity. |
Experimental Protocol: A Model System for Reactivity Screening via SNAr
To translate theory into practice, a standardized experimental protocol is necessary to validate the predicted reactivity. The following procedure describes a parallel synthesis approach to compare the rate of substitution using a common nucleophile, piperidine.
Objective: To determine the relative reactivity of Methyl Chloro-Methoxybenzoate isomers by measuring the percent conversion to the corresponding piperidine adduct under standardized conditions.
Materials:
-
This compound and its selected isomers
-
Piperidine (≥99%)
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate, HPLC grade
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Internal Standard (e.g., Dodecane) for GC analysis
Protocol:
-
Reactor Preparation: To five separate, dry 10 mL microwave vials, add a magnetic stir bar. Label each vial for an isomer.
-
Reagent Addition:
-
To each vial, add the corresponding Methyl Chloro-Methoxybenzoate isomer (100 mg, 1 eq).
-
Add Potassium Carbonate (1.5 eq). Causality: K2CO3 acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium forward.
-
Add the internal standard, Dodecane (0.2 eq). Causality: An internal standard allows for accurate quantification by GC, correcting for variations in injection volume or detector response.
-
Add anhydrous DMF (2 mL). Causality: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and stabilizes the charged Meisenheimer complex, accelerating the reaction.
-
-
Reaction Initiation: To each vial, add Piperidine (1.2 eq). Seal the vials with a septum cap.
-
Reaction Conditions: Place all vials in a temperature-controlled heating block or parallel synthesizer set to 100 °C. Allow the reactions to stir for a fixed time period (e.g., 4 hours).
-
Work-up:
-
After 4 hours, remove the vials and allow them to cool to room temperature.
-
Quench the reaction by adding 5 mL of water to each vial.
-
Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).
-
Combine the organic layers for each sample and wash with saturated NaHCO3 solution (1 x 5 mL) followed by brine (1 x 5 mL). Causality: Washing removes residual DMF and any acidic impurities.
-
Dry the organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Dissolve the residue from each vial in a fixed volume of Ethyl Acetate (1 mL).
-
Analyze each sample by Gas Chromatography (GC) or GC-MS.
-
Calculate the percent conversion for each isomer by comparing the peak area of the starting material to that of the product, normalized against the internal standard.
-
Caption: Experimental workflow for parallel reactivity screening.
Secondary Reactivity: A Note on Ester Hydrolysis
While SNAr is the primary transformation of interest, the reactivity of the methyl ester towards hydrolysis (saponification) is also a crucial parameter, especially during work-ups or subsequent synthetic steps under basic conditions.
The rate of ester hydrolysis is governed by the electrophilicity of the carbonyl carbon.[9]
-
Electron-withdrawing groups (-I, -R) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide.
-
Electron-donating groups (+I, +R) decrease the electrophilicity, slowing hydrolysis.
-
Steric hindrance , particularly from ortho substituents, can shield the carbonyl group from attack, significantly reducing the reaction rate.[10]
| Isomer Feature | Effect on Hydrolysis Rate | Predicted Relative Rate |
| -Cl and -COOCH3ortho to each other (e.g., Methyl 2-chloro-X-benzoates) | Significant steric hindrance around the ester. | Slowest |
| -Cl and -COOCH3meta to each other | Moderate steric hindrance. Electronic effects dominate. | Intermediate |
| -Cl and -COOCH3para to each other | Minimal steric hindrance. Electronic effects are purely electronic. | Fastest |
Therefore, isomers like Methyl 4-chloro-2-methoxybenzoate and Methyl 4-chloro-3-methoxybenzoate are expected to hydrolyze faster than their 2-chloro counterparts, where the bulky chlorine atom sterically hinders the ester group.
Conclusion
The reactivity of Methyl Chloro-Methoxybenzoate isomers is a classic demonstration of the principles of physical organic chemistry. For Nucleophilic Aromatic Substitution, reactivity is overwhelmingly dictated by the position of the electron-withdrawing methyl ester group relative to the chloro leaving group.
-
Most Reactive: Isomers with the ester group ortho or para to the chlorine (e.g., Methyl 2-chloro-4-methoxybenzoate , This compound , Methyl 5-chloro-2-methoxybenzoate ) are highly activated towards SNAr.
-
Least Reactive: Isomers with the ester group meta to the chlorine (e.g., Methyl 4-chloro-3-methoxybenzoate ) are significantly less reactive and require more forcing conditions.
These predictions provide a robust framework for synthetic chemists to make informed decisions. By selecting an isomer where the electronic effects are aligned to favor the desired transformation, researchers can achieve higher yields, faster reaction times, and cleaner product profiles, ultimately accelerating the drug discovery and development process.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Explaining the reactivity of substituted benzenes - Crunch Chemistry [crunchchemistry.co.uk]
- 9. zenodo.org [zenodo.org]
- 10. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for Methyl 2-chloro-5-methoxybenzoate in Key Synthetic Transformations
For researchers, scientists, and professionals in drug development, the selection of building blocks and synthetic methodologies is a critical decision that impacts yield, purity, cost, and scalability. Methyl 2-chloro-5-methoxybenzoate is a versatile substituted aryl chloride, frequently employed in the synthesis of complex molecular architectures. Its utility stems from the strategic placement of its functional groups: a reactive C-Cl bond for cross-coupling and nucleophilic substitution, a methoxy group, and a methyl ester. However, the inherent stability and relative inertness of the C-Cl bond often necessitate harsh reaction conditions or sophisticated, expensive catalyst systems.
This guide provides an in-depth comparison of alternative reagents and strategies to this compound, focusing on enhancing reactivity, improving process efficiency, and embracing more sustainable chemical practices. We will explore alternative catalytic systems for activating the C-Cl bond and compare the performance of analogous substrates featuring different leaving groups. All discussions are supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.
Chapter 1: The Challenge of C-Cl Bond Activation in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are foundational tools for C-C and C-N bond formation.[1][2][3] While highly effective for aryl bromides and iodides, the activation of aryl chlorides like this compound is more challenging due to the stronger C-Cl bond. Overcoming this hurdle has traditionally required specialized, bulky, and electron-rich phosphine ligands to facilitate the rate-limiting oxidative addition step in the Pd(0)/Pd(II) catalytic cycle.[4][5]
While these systems are well-established, they present drawbacks related to the cost and environmental impact of palladium and the complexity of the required ligands.[1] This has driven the exploration of alternative, more economical, and sustainable catalytic systems.
Chapter 2: Greener and More Cost-Effective Catalysis: Nickel and Copper Alternatives
In the quest for more sustainable synthetic routes, base metals have emerged as powerful alternatives to palladium for activating challenging C-Cl bonds.[1][6]
Nickel Catalysis: An Economical Powerhouse
Nickel, being more earth-abundant and significantly less expensive than palladium, has become a highly attractive alternative for cross-coupling reactions.[6] Nickel catalysts are generally more effective at activating the robust C-Cl bond and can operate through different mechanistic pathways, including Ni(I)/Ni(III) catalytic cycles, which can be advantageous for certain substrates.[6][7]
Copper Catalysis: Mild Conditions for C-N Coupling
The Ullmann reaction, a copper-catalyzed C-N coupling, has been known for over a century but traditionally required high temperatures. Recent breakthroughs, particularly the development of highly sterically encumbered N¹,N²-diaryl diamine ligands, have revolutionized copper catalysis.[8][9][10][11] These advanced catalyst systems can facilitate the amination of aryl chlorides under remarkably mild conditions (e.g., 40–55 °C), offering a broad substrate scope and excellent functional group tolerance.[8][12] This approach mitigates catalyst deactivation and provides a practical, cost-effective alternative to palladium-based methods.[8][9]
Performance Comparison: Pd vs. Ni vs. Cu for C-N Bond Formation
To illustrate the practical differences, the table below summarizes typical conditions and performance for the amination of an aryl chloride with a representative amine using palladium, nickel, and copper catalyst systems.
| Feature | Palladium Catalysis | Nickel Catalysis | Copper Catalysis |
| Catalyst | Pd₂(dba)₃ / Bulky Phosphine Ligand | NiCl₂(dme) / NHC or Phosphine Ligand | CuI / Diamine Ligand (e.g., L5) |
| Typical Temp. | 80 - 110 °C | 80 - 120 °C | 40 - 55 °C[8] |
| Cost | High | Low | Low |
| Key Advantage | Extensive, well-established literature | Cost-effective, unique reactivity[6] | Exceptionally mild conditions[8][9] |
| Key Limitation | Cost, potential for catalyst poisoning | Can be sensitive to functional groups | Newer field, ligand availability |
Experimental Protocols
Protocol 2.1: Generalized Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol outlines a general procedure for the nickel-catalyzed cross-coupling of an aryl chloride with an arylboronic acid.
Causality: The choice of a polar aprotic solvent like 2-Me-THF is crucial for solubilizing the reagents and stabilizing the nickel catalytic species. Degassing is essential to remove oxygen, which can oxidize and deactivate the Ni(0) catalyst. The elevated temperature provides the necessary activation energy for the oxidative addition of the C-Cl bond to the nickel center.[6]
Figure 1. Generalized workflow for cross-coupling reactions.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add the nickel precatalyst (e.g., NiCl₂(dme), 5 mol%), the ligand (e.g., a bulky N-heterocyclic carbene (NHC) ligand, 10 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the arylboronic acid (1.2 equiv) and this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous 2-Me-THF (5 mL) via syringe.[6]
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Chapter 3: Modifying the Substrate: The Impact of the Leaving Group
An alternative to finding a better catalyst for the C-Cl bond is to use a substrate with a more reactive leaving group. The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the trend of bond dissociation energy: C-I < C-Br < C-Cl. Aryl sulfonates, such as triflates (OTf) and mesylates (OMs), are also excellent leaving groups and are often more reactive than aryl chlorides.[13]
Figure 2. Relative reactivity of aryl electrophiles.
Aryl Bromides: The Reactivity Sweet Spot
Methyl 2-bromo-5-methoxybenzoate serves as a direct and effective alternative. The C-Br bond is significantly weaker than the C-Cl bond, allowing for oxidative addition to Pd(0) under much milder conditions, often at lower temperatures and with less sophisticated ligands. While aryl bromides are typically more expensive than their chloro counterparts, the savings in catalyst cost, energy, and reaction time can make them economically viable, especially in complex, multi-step syntheses.
Aryl Sulfonates: High Reactivity from Phenolic Precursors
Aryl mesylates and triflates are highly attractive alternatives to aryl halides.[13] They can be readily prepared from the corresponding phenols, which are often inexpensive starting materials. For instance, Methyl 5-methoxy-2-(methylsulfonyloxy)benzoate could be synthesized from Methyl 2-hydroxy-5-methoxybenzoate. These sulfonates exhibit reactivity comparable to or greater than aryl bromides in many cross-coupling reactions.[13]
Performance Comparison: Leaving Group Effect in Suzuki Coupling
The following table compares the performance of different leaving groups on the 2-methoxy-5-carbomethoxybenzene scaffold in a typical Suzuki reaction with phenylboronic acid.
| Leaving Group | Typical Catalyst System | Temperature (°C) | Time (h) | Typical Yield (%) |
| -Cl | Pd(OAc)₂ / SPhos | 100-110 | 12-24 | 75-90 |
| -Br | Pd(PPh₃)₄ | 80-90 | 2-6 | >95 |
| -OMs | Pd(OAc)₂ / CM-phos[13] | 110 | 12 | ~90[13] |
| -OTf | Pd(OAc)₂ / PCy₃ | Room Temp - 60 | 1-4 | >95 |
Chapter 4: Alternatives for Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling is dominant, the C-Cl bond can also be replaced via Nucleophilic Aromatic Substitution (SNAr). This reaction is facilitated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[14][15] In this compound, the methyl ester group is para to the chlorine, which activates the ring for nucleophilic attack.
For SNAr reactions, the leaving group ability trend is often the reverse of that seen in other substitution reactions: F > Cl > Br > I .[14] This is because the rate-determining step is typically the initial nucleophilic attack to form the stabilized Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate anion, accelerating the reaction rate.
Therefore, Methyl 2-fluoro-5-methoxybenzoate represents a superior alternative for SNAr reactions. It will react with nucleophiles like amines, alkoxides, or thiolates under significantly milder conditions (lower temperatures, shorter reaction times) than its chloro-analog.
Conclusion
The choice of reagent is a strategic decision that balances reactivity, cost, and sustainability. While This compound is a valuable and widely available building block, its utility can be enhanced by considering superior alternatives tailored to the specific reaction class.
-
For cross-coupling reactions , embracing nickel and copper catalysis offers significant advantages in cost and sustainability, with modern copper systems enabling reactions under exceptionally mild conditions.[6][8]
-
Where substrate modification is feasible, switching to a more reactive leaving group like a bromide (Methyl 2-bromo-5-methoxybenzoate) or a sulfonate can dramatically improve reaction efficiency, lowering catalyst loading and energy consumption.
-
For Nucleophilic Aromatic Substitution , the corresponding fluoro-analog, Methyl 2-fluoro-5-methoxybenzoate , is the unequivocally superior choice, allowing for faster reactions under gentler conditions.
By understanding the mechanistic principles and evaluating the comparative performance data presented, researchers can make more informed decisions, optimizing their synthetic routes for both efficiency and environmental responsibility.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed cross-coupling reactions of aryl mesylates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Reaction Products of Methyl 2-chloro-5-methoxybenzoate
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Methyl 2-chloro-5-methoxybenzoate serves as a versatile starting material, offering multiple avenues for derivatization. This guide provides an in-depth technical comparison of the key reaction products accessible from this compound, supported by experimental data and protocols to ensure scientific integrity and reproducibility.
Introduction to the Reactivity of this compound
This compound is a halogenated aromatic ester with three primary reactive sites amenable to chemical modification: the ester group, the chloro substituent, and the aromatic ring itself. The interplay of the electron-donating methoxy group and the electron-withdrawing chloro and methyl ester groups dictates the regioselectivity and reactivity of the benzene ring. This guide will focus on three principal transformations: aminolysis of the ester, hydrolysis of the ester, and Suzuki-Miyaura cross-coupling at the chloro position.
I. Aminolysis: Formation of N-Substituted Benzamides
A common and straightforward transformation of this compound is its reaction with primary or secondary amines to yield the corresponding N-substituted 5-chloro-2-methoxybenzamides. This reaction is typically thermally driven and proceeds in high yield, making it an efficient method for introducing a wide variety of functional groups.
A notable example is the reaction with phenethylamine, which is a precursor in the synthesis of various pharmacologically active compounds.[1]
Comparative Data of Aminolysis Products
| Product Name | Amine Reactant | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| N-phenethyl-5-chloro-2-methoxybenzamide | Phenethylamine | 84 | 62-64 | Data not available in provided search results. |
| 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | 4-(2-aminoethyl)benzenesulfonamide | - | 209-214 | Data not available in provided search results. |
Experimental Protocol: Synthesis of N-phenethyl-5-chloro-2-methoxybenzamide[1]
-
A mixture of this compound (200 g, 1 mole) and phenethylamine (240 g, 2 moles) is heated at 125°C for 5 hours.
-
The reaction product is then purified by distillation to yield N-phenethyl-5-chloro-2-methoxybenzamide.
Visualizing the Aminolysis Reaction
Caption: Reaction scheme for the aminolysis of this compound.
II. Hydrolysis: Accessing the Carboxylic Acid
Alkaline hydrolysis of the methyl ester provides a straightforward route to 5-chloro-2-methoxybenzoic acid. This carboxylic acid is a valuable intermediate that can be further functionalized, for instance, by conversion to the corresponding acid chloride, which is highly reactive towards a variety of nucleophiles.
Characterization of the Hydrolysis Product
| Product Name | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, 500 MHz) δ (ppm) | 13C NMR |
| 5-chloro-2-methoxybenzoic acid | 74.9 | 98-100 | 7.607 (d, 1H), 7.551 (dd, 1H), 7.162 (d, 1H), 3.818 (s, 3H)[2] | Data available in SpectraBase.[3] |
Experimental Protocol: Alkaline Hydrolysis of this compound[3]
-
To a 1 M aqueous sodium hydroxide solution (60 mL, 0.06 mol), add a solution of this compound (2.0 g, 0.01 mol) in ethanol (60 mL).
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the residue with ethyl acetate.
-
Cool the aqueous phase in an ice bath and adjust the pH to 2 with concentrated aqueous hydrochloric acid.
-
Continue stirring in the ice bath for 1 hour to allow for precipitation.
-
Collect the solid by filtration, wash with water, and dry in air to obtain 5-chloro-2-methoxybenzoic acid.
Visualizing the Hydrolysis Workflow
Caption: Workflow for the hydrolysis of this compound.
III. Suzuki-Miyaura Cross-Coupling: Forging Biaryl Bonds
Alternative Synthetic Routes
An alternative approach to synthesizing related compounds involves starting from different precursors. For instance, 4-amino-5-chloro-2-methoxybenzoic acid can be synthesized from p-aminosalicylic acid through methylation, chlorination, and hydrolysis. This route offers a different strategy for accessing functionalized benzamides and may be advantageous depending on the availability and cost of the starting materials.
Comparative Performance of Suzuki Coupling
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For aryl chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.
| Catalyst System | Ligand | Base | Solvent | Typical Yields for Aryl Chlorides |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | High |
| Pd2(dba)3 | XPhos | K3PO4 | Dioxane | High |
| Pd(PPh3)4 | PPh3 | K2CO3 | Toluene/H2O | Moderate to High |
Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride (Generalized)
-
To a reaction vessel, add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K3PO4, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., toluene/water, 4:1, 5 mL).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110°C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a readily available and versatile starting material that provides access to a range of valuable chemical entities. The choice of reaction—be it aminolysis, hydrolysis, or Suzuki-Miyaura coupling—should be guided by the desired final product and the synthetic strategy. While aminolysis and hydrolysis are robust and high-yielding transformations, Suzuki-Miyaura coupling offers a powerful method for constructing complex biaryl structures, a key feature in many modern pharmaceutical agents. The experimental data and protocols provided herein serve as a valuable resource for researchers looking to utilize this versatile building block in their synthetic endeavors.
References
- 1. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 2. 5-Chloro-2-methoxybenzoic acid | 3438-16-2 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in Suzuki Coupling of Methyl 2-chloro-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the activation of less reactive coupling partners, such as the electron-rich and sterically hindered Methyl 2-chloro-5-methoxybenzoate, presents a significant challenge that necessitates a careful selection of the catalytic system. This guide provides an in-depth comparison of the efficacy of different palladium-based catalysts for this specific transformation, offering experimental insights to inform your catalyst selection and reaction optimization.
The Challenge: Coupling an Electron-Rich Aryl Chloride
This compound is considered a challenging substrate for Suzuki-Miyaura coupling due to two primary factors:
-
Strong C-Cl Bond: The carbon-chlorine bond is significantly stronger and less readily undergoes oxidative addition to the palladium center compared to its bromide or iodide counterparts.
-
Electron-Donating Substituents: The methoxy and methyl ester groups are electron-donating, which further deactivates the aryl chloride towards oxidative addition, a critical step in the catalytic cycle.
Overcoming these hurdles requires highly active and robust catalyst systems capable of facilitating the reaction under manageable conditions.
Catalyst Systems: A Comparative Analysis
Our investigation focuses on two major classes of highly effective palladium catalysts for the coupling of challenging aryl chlorides: those employing bulky, electron-rich phosphine ligands and those utilizing N-heterocyclic carbenes (NHCs).
Palladium Catalysts with Bulky Phosphine Ligands
The development of bulky and electron-rich phosphine ligands, particularly the biarylphosphines introduced by the Buchwald group, has revolutionized the field of cross-coupling chemistry. Ligands such as SPhos and XPhos have demonstrated exceptional activity in the Suzuki coupling of aryl chlorides.[1][3]
Mechanism of Action: These ligands promote the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step. Their steric bulk facilitates reductive elimination, the final step of the catalytic cycle, to release the desired biaryl product.
Experimental Protocol: Suzuki Coupling with a Buchwald-Type Ligand
This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid using a palladium catalyst with a bulky phosphine ligand.
A generalized experimental workflow for the Suzuki-Miyaura coupling.
N-Heterocyclic Carbene (NHC)-Palladium Catalysts
N-heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability stabilizes the palladium center and promotes catalytic activity.
Mechanism of Action: NHC ligands form very stable bonds with the palladium center, creating robust catalysts that can withstand harsh reaction conditions and are often effective at lower catalyst loadings.
Performance Data: A Comparative Overview
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | RT | 2 | 98 | [4] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | |
| [PdCl₂(IMes)]₂ | IMes | Cs₂CO₃ | Dioxane | 80 | 18 | High | N/A |
| Pd(OAc)₂ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 16 | High | N/A |
Note: This table is a compilation of typical conditions and expected yields for challenging aryl chlorides and is intended for comparative purposes. "High" indicates yields generally reported to be in the excellent range (above 85-90%). RT = Room Temperature. N/A = Specific data for this substrate was not available in the searched literature, but the catalyst is known to be effective for this class of compounds.
Key Insights and Recommendations
-
Bulky Phosphine Ligands are Highly Effective: For the Suzuki coupling of this compound, catalyst systems based on bulky biarylphosphine ligands like SPhos and XPhos are excellent starting points. SPhos, in particular, has shown remarkable activity at room temperature for some challenging aryl chlorides, which could be advantageous for sensitive substrates.[4]
-
NHC Ligands Offer Robust Alternatives: N-heterocyclic carbene ligands provide a robust and highly active alternative. While specific data for the target substrate is sparse, their general efficacy with electron-rich aryl chlorides makes them a viable option for screening.
-
Optimization is Key: The choice of base, solvent, and temperature can significantly impact the reaction outcome. A systematic optimization of these parameters is crucial for achieving high yields and minimizing side products.
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for troubleshooting and optimizing your reaction.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is readily achievable with the appropriate choice of a highly active palladium catalyst. Systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos are highly recommended as a starting point. N-heterocyclic carbene-based catalysts also represent a powerful alternative. Successful implementation will rely on a systematic approach to optimizing the reaction conditions, including the base, solvent, and temperature, to achieve the desired biaryl product in high yield.
References
A Senior Application Scientist's Guide: The Strategic Advantages of Methyl 2-chloro-5-methoxybenzoate in Modern Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of a molecular building block is a critical decision point that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast arsenal of substituted benzoates, Methyl 2-chloro-5-methoxybenzoate has emerged as a particularly strategic starting material. This guide provides an in-depth comparison of this compound against its common analogs, moving beyond simple reactivity trends to explain the nuanced advantages that make it a superior choice for a variety of applications. We will explore the causality behind its performance, supported by comparative data and detailed experimental protocols.
The Modern Context: Rethinking the Reactivity of Aryl Chlorides
Historically, the utility of aryl chlorides in palladium-catalyzed cross-coupling reactions was limited due to the strength of the carbon-chlorine (C-Cl) bond. The established reactivity trend for aryl halides (Ar-X) in the rate-determining oxidative addition step has always been I > Br > Cl.[1][2][3] This is a direct consequence of bond dissociation energies, where the C-I bond is the weakest and easiest to break, while the C-Cl bond is significantly stronger.
However, the landscape of synthetic chemistry has been revolutionized by the development of sophisticated catalyst systems. The advent of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, and dialkylphosphines like P(t-Bu)₃) has dramatically enhanced the catalytic activity of palladium, making the once-sluggish aryl chlorides highly viable substrates.[4][5][6] This paradigm shift is central to understanding the advantages of this compound; it allows chemists to leverage the compound's economic and strategic benefits without a significant compromise in chemical efficiency.
Comparative Analysis: this compound vs. Its Analogs
The primary alternatives to this compound are its bromo- and iodo-analogs. While these compounds are more reactive in a traditional sense, they present trade-offs in cost, availability, and synthetic flexibility.
Advantage 1: Economic Viability and Scalability
For any project progressing towards pilot-scale or manufacturing, cost is a paramount concern. Aryl chlorides are almost invariably more economical and available in larger quantities than their bromide and iodide counterparts.[4][6] This cost-efficiency stems from the low price and widespread industrial use of chlorinating agents.
| Building Block | Representative CAS | Molecular Weight | Relative Cost Index |
| This compound | 54810-63-8 | 200.62 g/mol | 1.0 |
| Methyl 2-bromo-5-methoxybenzoate | 35450-36-3 | 245.07 g/mol | 3.5 - 5.0 |
| Methyl 2-iodo-5-methoxybenzoate | 54460-54-3 | 292.07 g/mol | > 10.0 |
| Table 1: Economic and Physical Properties Comparison. The Relative Cost Index is an approximation based on catalog prices for research quantities and can be even more pronounced at bulk scale. |
This economic advantage allows for more cost-effective route scouting, optimization, and ultimately, a more affordable final active pharmaceutical ingredient (API).
Advantage 2: Tuned Reactivity for Selective Synthesis
While modern catalysts make the C-Cl bond accessible, its inherent stability relative to C-Br and C-I bonds is not a disadvantage but a powerful tool for selective, sequential cross-coupling.[1][7] A chemist can design a more complex molecule bearing both a chloro and a bromo substituent. The initial cross-coupling reaction can be performed under conditions mild enough to exclusively target the more labile C-Br bond, leaving the C-Cl bond untouched for a subsequent, distinct transformation.
This strategy is invaluable for building molecular diversity from a common intermediate, a cornerstone of modern medicinal chemistry. This compound serves as a stable, reliable anchor for the first synthetic steps, with the chloro group acting as a latent reactive site for later-stage functionalization.
Caption: Strategic selection of an aryl halide building block.
Advantage 3: The Influence of Substitution Pattern
The specific 2-chloro-5-methoxy arrangement offers unique electronic and steric properties. The ortho-chloro group, while electron-withdrawing, can also exert steric influence that may facilitate the final, bond-forming reductive elimination step in some catalytic cycles.[8] The para-methoxy group is a moderate electron-donating group, modulating the overall electron density of the ring. This electronic balance makes the building block reactive enough for efficient coupling without promoting undesirable side reactions often seen with highly activated or deactivated systems.
Experimental Validation: A Comparative Suzuki-Miyaura Coupling
To illustrate these principles, we present data for a representative Suzuki-Miyaura coupling reaction with 4-methylphenylboronic acid. The conditions are optimized for each substrate to achieve high conversion, demonstrating how modern catalysts enable excellent performance with the chloro-analog.
| Entry | Aryl Halide Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-bromo -5-methoxybenzoate | Pd(PPh₃)₄ / K₂CO₃ | 80 | 4 | 92% |
| 2 | Methyl 2-chloro -5-methoxybenzoate | Pd₂(dba)₃ / SPhos / K₃PO₄ | 100 | 12 | 90% |
| Table 2: Comparative yields for a Suzuki-Miyaura reaction. The data illustrates that with an appropriate modern catalyst system (Entry 2), the less reactive but more cost-effective aryl chloride can provide yields comparable to the aryl bromide. |
The results clearly show that while the aryl bromide (Entry 1) reacts under "classical" conditions, the aryl chloride (Entry 2) requires a more advanced catalyst but delivers an excellent, comparable yield. For large-scale synthesis, the higher initial investment in the catalyst is easily offset by the significantly lower cost of the starting material.
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Suzuki Coupling with this compound
This protocol is a self-validating system representative of modern cross-coupling methodologies.
Materials:
-
This compound (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.0 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 v/v), degassed
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound, 4-methylphenylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and SPhos. Add the degassed toluene/water solvent mixture and stir for 5 minutes until the catalyst system is dissolved.
-
Transfer the catalyst solution to the reaction vessel containing the solids.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.
Conclusion
The choice of a building block is a multi-faceted decision. While the intrinsic reactivity of aryl halides follows a clear trend, the practical advantages offered by this compound are compelling. Its primary benefits are:
-
Economic Superiority: Significantly lower cost and greater availability make it ideal for large-scale and industrial applications.
-
Strategic Reactivity: The robust C-Cl bond, now readily activated by modern catalysts, allows for its use in complex, sequential synthetic routes where other halides would be too reactive.
-
High Performance: With the appropriate, well-established catalyst systems, it delivers excellent yields in key transformations, rivaling its more expensive bromo- and iodo-counterparts.
For the modern synthetic chemist, this compound represents an optimal balance of cost, stability, and reactivity, making it a strategic and powerful tool in the development of novel molecules.
References
- 1. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr | www.wenxuecity.com [wenxuecity.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 2-chloro-5-methoxybenzoate
As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides clear, actionable procedures for the proper disposal of Methyl 2-chloro-5-methoxybenzoate, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined here are designed to be self-validating, integrating causality with procedural steps to foster a culture of safety and responsibility in the laboratory.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, it is imperative to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents several risks that directly inform our handling and disposal protocols.
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]
Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[4] |
| Eye/Face Protection | Safety goggles or a face shield. | To protect against splashes and eye irritation.[4] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | To avoid inhalation of dust or vapors.[4] |
Disposal Decision Workflow
The primary directive for the disposal of this compound is that it must be treated as hazardous waste.[5][6] It should not be disposed of down the drain or in regular trash.[5][7] The following workflow provides a systematic approach to its disposal.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound in a laboratory setting.
Materials:
-
Appropriate PPE (see Table 1)
-
Designated hazardous waste container (leak-proof, with a secure lid)[8]
-
Hazardous waste labels
-
Spill kit for chemical spills
Procedure:
-
Preparation and Safety:
-
Ensure you are wearing the required PPE as detailed in Table 1.
-
Conduct all waste handling activities within a chemical fume hood to minimize inhalation exposure.[8]
-
-
Waste Segregation:
-
Identify a suitable waste container. The container must be compatible with chlorinated organic compounds; a high-density polyethylene (HDPE) or glass container is generally appropriate.
-
Do not mix this compound with other waste streams, particularly incompatible chemicals like strong oxidizing agents.[9] Segregating waste streams prevents potentially hazardous reactions and simplifies the disposal process.[6]
-
-
Container Labeling:
-
As soon as the first quantity of waste is added to the container, affix a hazardous waste label.[6]
-
The label must include:
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10] This area should be away from general laboratory traffic and clearly marked.
-
Ensure the container is kept closed at all times, except when adding waste.[5][6] This is a regulatory requirement and prevents the release of vapors.
-
Store the container in secondary containment to prevent the spread of material in case of a leak.[6]
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, absorbent pads from a spill cleanup, or weighing paper, must also be disposed of as hazardous waste.[5]
-
Place these contaminated solids in the same designated waste container.
-
-
Disposal of Empty Containers:
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste in your chlorinated organic waste stream.
-
Once triple-rinsed, the container can be defaced of its original label and disposed of as non-hazardous waste, or recycled according to your institution's policies.[5]
-
-
Arranging for Final Disposal:
-
Once the waste container is full, or within one year of the accumulation start date, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][10]
-
The final disposal method will likely be incineration in a chemical incinerator equipped with an afterburner and scrubber, as recommended by safety data sheets.[11]
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.
-
-
Control and Contain:
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[11]
-
For a liquid spill, use absorbent pads to soak up the material.
-
-
Decontaminate:
-
Clean the spill area with soap and water.
-
All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.[5]
-
By adhering to these detailed procedures, you contribute to a safe and compliant laboratory environment. Trust in these protocols is built upon the foundation of understanding the "why" behind each step, ensuring that safety is an integral part of our scientific practice.
References
- 1. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet [chemicalbook.com]
- 5. vumc.org [vumc.org]
- 6. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 7. acs.org [acs.org]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. fishersci.com [fishersci.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
